BP Fluor 405 DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H23N2O12S3-3 |
|---|---|
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
8-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C36H26N2O12S3/c39-33(37-16-15-34(40)38-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-28(22)38)20-50-29-17-30(51(41,42)43)25-13-14-27-32(53(47,48)49)18-31(52(44,45)46)26-12-11-24(29)35(25)36(26)27/h1-8,11-14,17-18H,15-16,19-20H2,(H,37,39)(H,41,42,43)(H,44,45,46)(H,47,48,49)/p-3 |
Clé InChI |
UKYCTFSVEQYDNX-UHFFFAOYSA-K |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BP Fluor 405 DBCO for Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 DBCO is a water-soluble, blue-fluorescent dye that has become an important tool in biological research and drug development.[1][2][3] Its core utility lies in its dibenzocyclooctyne (DBCO) group, which enables it to react with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][4] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[4][5] The BP Fluor 405 component of the molecule is a bright, photostable fluorophore with an excitation maximum around 402 nm and an emission maximum around 424 nm, making it well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[6][7][8] This dye is spectrally similar to other popular blue fluorescent dyes such as Alexa Fluor® 405 and DyLight® 405.[8]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and cell labeling, and a discussion of its applications in biological research.
Core Properties and Quantitative Data
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 402 nm | [6][7] |
| Emission Maximum (λem) | 424 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ at 402 nm | [6][8] |
| Molecular Weight | ~771.8 g/mol to 774.79 g/mol (protonated) | [6][8][9] |
| Quantum Yield (Φ) | ~0.92 (for Alexa Fluor 405) | [10] |
| Solubility | Water, DMSO, DMF | [6][8] |
| Storage | -20°C, desiccated, protected from light | [6][8][11] |
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the general procedure for labeling an antibody with this compound. The DBCO group on the dye will react with azide (B81097) groups that have been introduced onto the antibody.
Materials:
-
Antibody of interest (with azide modification)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spin desalting column for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL.[12] If necessary, perform a buffer exchange using a desalting column.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[5]
-
-
Characterization (Optional):
-
The degree of labeling (DOL) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 402 nm (for the dye).
-
Live Cell Labeling of Azide-Modified Cell Surface Glycans
This protocol outlines the steps for labeling live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Live cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells in a suitable medium containing an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[13]
-
-
Labeling Solution Preparation:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at a final concentration of 20-50 µM.[13]
-
-
Cell Labeling:
-
Washing:
-
Wash the cells three to four times with warm PBS to remove any unreacted dye.[13]
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with appropriate filter sets for the 405 nm excitation and corresponding emission.
-
Visualizations
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.
General Workflow for Antibody Labeling and Purification
Caption: A generalized workflow for the labeling and purification of an antibody with this compound.
Application in Studying Phosphatidylcholine Metabolism
A study by Yamaji et al. (2022) utilized a spectrally similar dye, AF405-DBCO, in a high-throughput CRISPR screen to identify genes involved in phosphatidylcholine (PC) metabolism and transport. This provides a concrete example of how this compound could be applied to investigate a specific metabolic pathway. In this study, cells were metabolically labeled with an azide-containing choline (B1196258) analog (N₃-Cho), which is incorporated into PC. The azide-labeled PC was then detected at the plasma membrane using AF405-DBCO.
Caption: Workflow for a CRISPR screen to identify genes in PC metabolism using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications:
-
Live-Cell Imaging: Its ability to be used in copper-free click chemistry makes it ideal for labeling and tracking biomolecules in living cells without causing cytotoxicity.[4][14] This includes the visualization of cell surface glycans, lipids, and proteins.
-
Flow Cytometry: The bright blue fluorescence of BP Fluor 405 makes it suitable for multicolor flow cytometry applications, allowing for the identification and quantification of specific cell populations.[1][2][3]
-
Super-Resolution Microscopy: BP Fluor 405 is compatible with super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling the visualization of cellular structures with nanoscale resolution.[1][2][3]
-
Bioconjugation: This dye can be used to label a variety of biomolecules, including proteins, peptides, and nucleic acids, for use in various downstream applications such as immunoassays and probe development.[4]
-
Drug Development: In drug development, this compound can be used to track the delivery of drug candidates to their targets and to study drug-target engagement.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in both fixed and living systems. Its bright blue fluorescence, combined with the bioorthogonality of the copper-free click reaction, provides researchers with a robust tool for a wide array of applications, from fundamental cell biology to the development of new therapeutics. The detailed protocols and data presented in this guide are intended to enable researchers to effectively incorporate this valuable reagent into their experimental workflows.
References
- 1. Super-multiplexed fluorescence microscopy via photostability contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. This compound | 荧光染料 | MCE [medchemexpress.cn]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
BP Fluor 405 DBCO: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectral properties and common applications of BP Fluor 405 DBCO, a blue-fluorescent dye increasingly utilized in biological research and drug development. Its unique characteristics make it a valuable tool for multi-color applications, including flow cytometry and super-resolution microscopy.
Core Spectral Properties
This compound is a water-soluble dye with an excitation maximum ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2][3][4][5] Its fluorescence is notably stable across a wide pH range, from pH 4 to 10, ensuring reliable performance in diverse experimental conditions.[6]
The key spectral characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Excitation (λmax) | 402 nm | [1][7][8] |
| Maximum Emission (λem) | 424 nm | [1][7][8] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [1][7][8] |
| Solubility | Water, DMSO, DMF | [1][7] |
It is important to note that spectrally similar dyes, such as Alexa Fluor® 405 and DyLight® 405, may be used in similar applications and share comparable spectral profiles.[7][8]
Chemical and Physical Properties
Beyond its spectral characteristics, the physical properties of this compound are crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 771.8 g/mol | [1][6] |
| Formula | C₃₆H₂₃N₂O₁₂S₃ | [1] |
| Purity | >90-95% (HPLC) | [7][9] |
| Storage Conditions | -20°C, desiccated | [1][7] |
Experimental Applications and Protocols
This compound is a versatile tool for a range of biological applications, primarily due to its ability to participate in copper-free click chemistry reactions. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-tagged molecules to form a stable triazole linkage without the need for a copper catalyst, which can be toxic to cells.[2][3][4][5] This makes it an ideal probe for labeling and detecting biomolecules in living systems.
Common Applications:
-
Flow Cytometry: Its bright blue fluorescence makes it suitable for multicolor flow cytometry, allowing for the identification and sorting of specific cell populations.[2][5][10]
-
Super-Resolution Microscopy (STORM): The photophysical properties of BP Fluor 405 are well-suited for stochastic optical reconstruction microscopy (STORM), enabling imaging at resolutions beyond the diffraction limit of light.[2][5][10]
-
Fluorescence Microscopy: Used for immunofluorescent staining and labeling of specific cellular components.[2]
General Experimental Workflow for Copper-Free Click Chemistry:
The following diagram illustrates a generalized workflow for labeling an azide-modified biomolecule with this compound.
Caption: Workflow for labeling biomolecules using this compound.
Signaling Pathway Visualization (Hypothetical):
While this compound is a labeling reagent rather than a direct participant in signaling pathways, it can be used to visualize components of a pathway. For instance, if a protein of interest within a pathway is metabolically labeled with an azide-containing amino acid, this compound can be used to fluorescently tag that protein. The following diagram illustrates this concept.
Caption: Visualizing a pathway protein via click chemistry.
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. APDye 405 DBCO | AxisPharm [axispharm.com]
- 9. medkoo.com [medkoo.com]
- 10. BP Fluor 405 Cadaverine, 757156-70-0 | BroadPharm [broadpharm.com]
BP Fluor 405 DBCO: A Technical Guide to a Blue Fluorescent Probe for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties and applications of BP Fluor 405 DBCO, a blue-fluorescent dye increasingly utilized in bioorthogonal chemistry. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's spectral characteristics, detailed experimental protocols for its use, and visualizations of key chemical and experimental workflows.
Core Photophysical and Chemical Properties
This compound is a water-soluble fluorescent probe that plays a pivotal role in modern bioconjugation techniques. Its dibenzocyclooctyne (DBCO) group enables reaction with azide-functionalized molecules through a copper-free variant of click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo studies.[1][2] The dye is spectrally similar to other pyrene-based fluorophores like Alexa Fluor® 405.[3][4]
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~402 nm | [5] |
| Emission Maximum (λem) | ~424 nm | [5] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [3][5] |
| Quantum Yield (Φ) | ~0.54 | [1] |
| Fluorescence Lifetime (τ) | ~3.4 ns | [6] |
| Recommended Laser Line | 405 nm or 407 nm | [7][8] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [5] |
| Reaction Specificity | Azide (B81097) | [5] |
| Solubility | Water, DMSO, DMF | [5] |
Note: Quantum yield and fluorescence lifetime values are for Alexa Fluor 405, which is spectrally similar to BP Fluor 405.
Signaling Pathways and Experimental Workflows
To visually represent the underlying chemical reaction and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: General Protein Labeling
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS, pH 7.4.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
Determination of Labeling Efficiency (Optional): The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 405 dye (at ~402 nm).
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol 2: Live-Cell Imaging of Azide-Modified Cells
This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycoproteins.
Materials:
-
Azide-modified cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Labeling Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Cell Preparation: Aspirate the culture medium from the azide-modified cells and wash them once with pre-warmed PBS.
-
Labeling: Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for excitation around 405 nm and emission detection around 425 nm.
Protocol 3: Super-Resolution Microscopy (STORM)
This compound can be used as a reporter dye in Stochastic Optical Reconstruction Microscopy (STORM). This protocol provides a general guideline for preparing samples for STORM imaging.
Materials:
-
Azide-labeled fixed and permeabilized cells on coverslips
-
This compound
-
STORM imaging buffer (a common formulation includes an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like β-mercaptoethanol in a buffered solution)[9]
-
Mounting medium
Procedure:
-
Cell Labeling: Label the azide-modified fixed cells with 1-5 µM this compound in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM imaging buffer. Seal the coverslip to prevent buffer evaporation.
-
STORM Imaging: Proceed with STORM imaging on a suitably equipped microscope. The 405 nm laser can be used for both activation and excitation of the fluorophore, and the emitted fluorescence is collected to reconstruct a super-resolved image.
Conclusion
This compound is a versatile and powerful tool for researchers engaged in protein and cell analysis. Its compatibility with copper-free click chemistry allows for specific and robust labeling in sensitive biological systems. The photophysical properties of this blue-fluorescent dye make it well-suited for a range of applications, from standard fluorescence microscopy to advanced super-resolution techniques. By following the detailed protocols provided in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific investigations.
References
- 1. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor 405 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mvi-inc.com [mvi-inc.com]
BP Fluor 405 DBCO: A Technical Guide to Azide Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity and practical applications of BP Fluor 405 DBCO, a blue-fluorescent dye integral to modern bioconjugation and cellular imaging. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's properties, its reaction mechanism with azides, and detailed protocols for its use.
Introduction to this compound and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound is a water-soluble, blue-fluorescent dye that is widely used in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3] It is the dibenzocyclooctyne (DBCO) moiety that imparts its valuable reactivity towards azides. This reactivity is harnessed through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling and imaging biomolecules in living systems. The reaction is driven by the high ring strain of the cyclooctyne (B158145) group in the DBCO molecule. This strain is released upon the [3+2] cycloaddition with an azide (B81097), leading to the rapid and irreversible formation of a stable triazole linkage.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its reactivity. It is important to note that while specific data for the branded "this compound" is not always publicly available, the values presented here are based on data for the core fluorophore (or spectrally similar dyes like Alexa Fluor 405) and the DBCO reactive group.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~402 nm | [2] |
| Emission Maximum (λem) | ~424 nm | [2] |
| Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | [2][4] |
| Recommended Laser Line | 405 nm | [4] |
| Solubility | Water, DMSO, DMF | [2][4] |
| pH Insensitivity | pH 4-10 | [5] |
Table 2: Reactivity and Photophysical Properties
| Parameter | Value/Characteristic | Reference |
| Reaction Kinetics | ||
| Second-Order Rate Constant (k₂) with Azide | ~ (2.1 ± 0.2) L mol⁻¹ s⁻¹ (for DBCO-PEG4-acid) | |
| Photophysical Properties | ||
| Quantum Yield (Φ) | Data available upon request for Alexa Fluor 405 | [6] |
| Photostability | High | [5][7] |
| Brightness | High | [5][7] |
Note: The second-order rate constant is a representative value for a structurally similar DBCO derivative and provides a strong estimate of the reactivity of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for the successful application of this compound. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.
Experimental Workflow for Live Cell Labeling
Caption: A typical workflow for labeling the surface of live cells using metabolic labeling and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for General Protein Labeling with this compound
This protocol describes the labeling of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound, dissolved in DMSO to a stock concentration of 10 mM
-
Spin desalting columns for purification
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~402 nm (for dye concentration).
Protocol for Live Cell Surface Labeling and Imaging
This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azido-sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for DAPI/blue fluorescence
Procedure:
-
Cell Culture: Culture cells to a desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Metabolic Labeling: Add the azido-sugar precursor to the cell culture medium at a final concentration of 25-50 µM. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide groups into cell surface glycoconjugates.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.
-
Fluorescent Labeling: Prepare a solution of this compound in serum-free medium or PBS at a final concentration of 10-50 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washing: Wash the cells three times with PBS to remove any unbound this compound.
-
Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with imaging on a fluorescence microscope using a ~405 nm excitation source and a corresponding emission filter for blue fluorescence.
Conclusion
This compound is a powerful tool for the fluorescent labeling of azide-modified biomolecules. Its high reactivity via the copper-free SPAAC mechanism, coupled with its favorable photophysical properties, makes it an excellent choice for a wide range of applications in cell biology, drug development, and proteomics. The protocols and data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this versatile fluorescent probe in their work.
References
- 1. This compound | 荧光染料 | MCE [medchemexpress.cn]
- 2. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. APDye Fluor 405 | Alexa Fluor 405 Equivalent | AxisPharm [axispharm.com]
- 6. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 7. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
An In-Depth Technical Guide to BP Fluor 405 DBCO for Novice Users
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 405 DBCO, a blue-fluorescent dye increasingly utilized in biological research. Aimed at novice users, this document details its core properties, mechanism of action, and provides step-by-step protocols for its application in cellular and molecular labeling.
Introduction to this compound
This compound is a water-soluble, blue-fluorescent dye that is a valuable tool for multi-color applications, including flow cytometry and super-resolution microscopy, such as Stochastic Optical Reconstruction Microscopy (STORM).[1][2][3][4][5][6][7] Its excitation maximum is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2][3][5][6][7] The key feature of this compound is the presence of a dibenzocyclooctyne (DBCO) group. This group allows the dye to react with azide-modified molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][5][6] This reaction is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes.[8][9] The reaction forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][5][6][8][9]
Core Properties and Specifications
A clear understanding of the quantitative properties of a fluorescent dye is crucial for experimental design and data interpretation. The table below summarizes the key specifications of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 402 nm | [5][10] |
| Emission Maximum (λem) | 424 nm | [5][10] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [5][10][11] |
| Molecular Weight (MW) | ~771.8 g/mol | [5][10] |
| Solubility | Water, DMSO, DMF | [5][10][11] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [1][2][5][6] |
| Reaction | Copper-Free Click Chemistry (SPAAC) with azides | [1][2][5][6] |
Mechanism of Action: Copper-Free Click Chemistry
The utility of this compound lies in its ability to specifically label molecules of interest that have been modified to contain an azide (B81097) group. This process typically involves a two-step approach:
-
Introduction of an Azide Group: An azide group is metabolically incorporated into a biomolecule of interest. A common method is to treat cells with an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), which is incorporated into the glycan chains of cell surface proteins.[12][13][14][15]
-
Labeling with this compound: The azide-modified biomolecule is then treated with this compound. The strained triple bond of the DBCO group readily reacts with the azide group in a [3+2] cycloaddition reaction to form a stable triazole ring, covalently attaching the fluorescent dye to the target molecule.[1][2][5][6]
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of cells with an azide sugar and subsequent labeling with this compound, as well as a protocol for labeling a purified protein.
Metabolic Labeling of Jurkat Cells and Staining with this compound
This protocol describes how to introduce azide groups onto the surface of Jurkat cells, a human T lymphocyte cell line, and subsequently label them with this compound for visualization by fluorescence microscopy or flow cytometry.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin)
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture Jurkat cells in complete RPMI-1640 medium to the desired density.
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azide sugar into cell surface glycans.[12][13]
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS to remove unincorporated Ac4ManNAz.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Resuspend the washed cells in PBS containing 1% Bovine Serum Albumin (BSA) at a concentration of 1-5 x 10^6 cells/mL.
-
Add this compound to the cell suspension to a final concentration of 10-20 µM.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS containing 1% BSA to remove excess this compound.
-
For microscopy, resuspend the cells in PBS and let them adhere to a glass slide or coverslip. For flow cytometry, proceed to the next step.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
For microscopy, mount the coverslip with a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 405 (e.g., excitation ~405 nm, emission ~425 nm) and any counterstains.
-
For flow cytometry, resuspend the cells in FACS buffer and analyze using a cytometer equipped with a violet laser.
-
Labeling of Bovine Serum Albumin (BSA) with this compound
This protocol describes the labeling of a purified protein, Bovine Serum Albumin (BSA), that has been chemically modified to contain azide groups.
Materials:
-
Azide-modified BSA (can be prepared by reacting BSA with an azide-NHS ester)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)[16][17][18]
-
DMSO
-
Spin desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified BSA in azide-free PBS to a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted this compound using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.
-
-
Determination of Degree of Labeling (Optional):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and ~402 nm (for dye concentration).
-
Calculate the degree of labeling (moles of dye per mole of protein) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and storing at -20°C.
-
Application in Visualizing Signaling Pathways
The bioorthogonal nature of click chemistry makes this compound an excellent tool for studying dynamic cellular processes like signal transduction. For instance, it can be used to visualize the trafficking and localization of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of signaling pathways.[1][3][19][20]
By metabolically labeling the glycans of a specific GPCR with azide sugars, researchers can then use this compound to fluorescently tag the receptor and track its movement upon ligand binding, internalization, and recycling. This allows for the detailed investigation of GPCR signaling dynamics.
Conclusion
This compound is a powerful and versatile tool for fluorescently labeling biomolecules in a specific and bioorthogonal manner. Its water solubility, bright blue fluorescence, and suitability for copper-free click chemistry make it an excellent choice for a wide range of applications, from basic cell imaging to advanced super-resolution microscopy. By following the detailed protocols and understanding the principles outlined in this guide, even novice users can successfully employ this compound to advance their research in cell biology, drug discovery, and beyond.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium azide removal protocol | Abcam [abcam.com]
- 17. uthsc.edu [uthsc.edu]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visualizing and quantitating sequence-dependent GPCR recycling - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 405 DBCO: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility and storage conditions for BP Fluor 405 DBCO, a blue-fluorescent dye integral to various multi-color applications, including flow cytometry and super-resolution microscopy. Adherence to these guidelines is critical for ensuring the reagent's stability, performance, and the reproducibility of experimental results.
Core Properties and Handling
This compound is a water-soluble dye ideally excited by the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] It is utilized in copper-free click chemistry reactions, where the dibenzocyclooctyne (DBCO) group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is advantageous in biological applications where the cytotoxicity of a copper catalyst is a concern.[1][3]
The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions, accommodating for the time spent in transit and customs.[4]
Solubility Profile
This compound exhibits solubility in a range of common laboratory solvents. While precise quantitative solubility data (e.g., mg/mL) is not consistently published by manufacturers, the qualitative solubility is well-established. For optimal performance, it is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored under the appropriate conditions as outlined in the subsequent section.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Storage Conditions
Proper storage of this compound is paramount to maintaining its chemical integrity and fluorescent properties. The compound is sensitive to light and should be stored accordingly. A shelf life of over two years can be expected when stored correctly.[4]
| Condition | Temperature | Duration | Additional Notes |
| Short-term Storage | 0 - 4 °C | Days to Weeks | Keep dry and dark. |
| Long-term Storage | -20 °C | Months to Years | Keep dry and dark. |
| Stock Solution Storage | -20 °C | Up to several months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Workflow and Best Practices
The following diagram illustrates the recommended workflow from receiving and storing the reagent to its use in an experimental setting. This process is designed to minimize degradation and ensure consistent performance.
Caption: Workflow for proper handling of this compound.
Experimental Protocol: General Guidelines for Stock Solution Preparation
While specific experimental protocols will vary based on the application, the following provides a general guideline for preparing a stock solution of this compound.
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.
-
Reconstitution: In a low-light environment, add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or water) to the vial to achieve the target concentration. Some manufacturers provide online calculators to aid in determining the required solvent volume.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the compound.
-
Aliquoting and Storage: If the entire solution will not be used immediately, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C, protected from light. This practice minimizes the number of freeze-thaw cycles, which can degrade the quality of the fluorescent dye over time.
References
An In-depth Technical Guide to the Safe Handling and Application of BP Fluor 405 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and experimental applications of BP Fluor 405 DBCO, a blue-fluorescent dye widely utilized in multicolor applications such as flow cytometry and super-resolution microscopy.
Chemical and Physical Properties
This compound is a water-soluble dye that contains a dibenzocyclooctyne (DBCO) group, enabling it to react with azide-containing molecules through a copper-free click chemistry reaction. This bioorthogonal reaction forms a stable triazole linkage without the need for a copper catalyst, making it ideal for applications in biological systems where copper toxicity is a concern.[1][2][3]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₃N₂O₁₂S₃ | [1] |
| Molecular Weight | 771.8 g/mol | [1] |
| CAS Number | 2362006-29-7 | [1] |
| Excitation Maximum (λex) | 402 nm | [1] |
| Emission Maximum (λem) | 424 nm | [1] |
| Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier prior to handling and use, the following general safety precautions for DBCO-containing reagents and fluorescent dyes should be observed.
2.1. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards are not fully established without a specific SDS. However, as with any chemical reagent, it is prudent to assume it may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, appropriate personal protective equipment should always be worn.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
2.2. Storage and Stability
Proper storage is crucial to maintain the reactivity and stability of this compound.
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Months to years | Protect from light and moisture. |
| Short-term Storage | 0 - 4°C | Days to weeks | Protect from light and moisture. |
| Shipping | Ambient Temperature | A few weeks | Stable for the duration of ordinary shipping. |
2.3. Handling Procedures
-
Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
-
For DBCO reagents that are NHS esters, it is especially critical to avoid moisture as the NHS ester moiety is readily hydrolyzed.
-
Prepare solutions immediately before use. Stock solutions in anhydrous solvents like DMSO or DMF can be stored for short periods if handled correctly.
-
Avoid using buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with the DBCO or other reactive groups if present.
Experimental Protocols: Copper-Free Click Chemistry
This compound is primarily used for labeling azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.
3.1. General Workflow for Labeling an Azide-Containing Biomolecule
The following is a generalized protocol. Optimal conditions, such as the molar excess of the dye and reaction time, may need to be determined empirically for each specific application.
Caption: General experimental workflow for labeling an azide-containing biomolecule with this compound.
3.2. Detailed Methodologies
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Biomolecule Solution: Dissolve the azide-modified biomolecule (e.g., protein, nucleic acid) in an appropriate azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the dye over the biomolecule is a common starting point.
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the azide (B81097) and the desired degree of labeling.
-
-
Purification:
-
Following incubation, remove the unreacted this compound from the labeled biomolecule. This can be achieved using standard techniques such as:
-
Size-exclusion chromatography (e.g., a desalting column).
-
Dialysis against an appropriate buffer.
-
Spin filtration with a molecular weight cutoff suitable for the biomolecule.
-
-
-
Analysis:
-
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and at the excitation maximum of the dye (~402 nm).
-
Safe Handling and Storage Decision Tree
The following diagram provides a logical decision-making process for the safe handling and storage of this compound.
Caption: Decision tree for the safe handling and storage of this compound.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules through copper-free click chemistry. Adherence to proper safety, handling, and storage protocols is essential to ensure the integrity of the reagent and the safety of laboratory personnel. For detailed safety information, always refer to the Material Safety Data Sheet provided by the manufacturer.
References
Methodological & Application
Application Notes and Protocols for Cellular Labeling with BP Fluor 405 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of azide-modified cells using BP Fluor 405 DBCO. This method utilizes a two-step bioorthogonal approach, beginning with the metabolic incorporation of an azide-containing precursor into cellular biomolecules, followed by a highly specific and biocompatible copper-free click chemistry reaction with this compound. This blue-fluorescent dye is well-suited for a variety of applications, including fluorescence microscopy and flow cytometry, and is excitable by the 407 nm or 408 nm laser lines.[1][2][3][4][5] The strain-promoted azide-alkyne cycloaddition (SPAAC) between the dibenzocyclooctyne (DBCO) moiety of the dye and the azide-modified cellular targets forms a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.[1][2][3][4]
The following protocols and recommendations are intended as a starting point. Optimization of parameters such as cell type, cell density, and reagent concentrations may be necessary to achieve the desired labeling efficiency and signal-to-noise ratio.
Principle of the Technology
The cell labeling strategy is a two-step process that leverages the specificity of bioorthogonal chemistry.
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an azide (B81097) group. For labeling cell surface glycans, peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) is a commonly used precursor.[1] Cellular metabolic pathways process this sugar analog and incorporate it into glycoproteins, resulting in the display of azide groups on the cell surface.
-
Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The DBCO group of the fluorescent dye reacts specifically with the azide groups on the cell surface via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] This forms a stable covalent bond, effectively labeling the cells with the BP Fluor 405 fluorophore.
Figure 1: Overall workflow of the two-step cell labeling process.
Quantitative Data Summary
The efficiency of cellular labeling is dependent on the concentrations of the metabolic precursor and the DBCO-fluorophore conjugate, as well as incubation times. The following table provides a summary of recommended starting concentrations and incubation times for each step of the protocol.
| Parameter | Metabolic Labeling (Ac₄ManNAz) | This compound Labeling | Reference |
| Cell Type | Various (e.g., A549, MCF-7, HCT116) | Azide-modified cells | [1][6] |
| Concentration | 10 - 100 µM (optimization recommended) | 10 - 20 µM (starting recommendation) | [1][6][7] |
| Incubation Time | 1 - 3 days | 1 hour | [1][6] |
| Incubation Temp. | 37°C | 37°C | [6] |
Experimental Protocols
Materials Required
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: 4% paraformaldehyde (PFA) in PBS for fixation
-
Optional: 0.1% Triton X-100 in PBS for permeabilization
-
Optional: DAPI or Hoechst 33342 for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Reagent Preparation
-
Ac₄ManNAz Stock Solution (10 mM): Dissolve Ac₄ManNAz in DMSO to a final concentration of 10 mM. Store at -20°C.
-
This compound Stock Solution (1-2 mM): Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Protect from light and store at -20°C.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz
Figure 2: Workflow for metabolic labeling with Ac4ManNAz.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period. For microscopy, a density of approximately 3x10⁴ cells for a 35-mm dish can be used as a starting point.[6]
-
Metabolic Labeling: The day after seeding, add the Ac₄ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[7] Note that the optimal concentration may vary between cell types and should be determined empirically.[6]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[1][6]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for labeling with this compound.
Protocol 2: Labeling of Azide-Modified Cells with this compound
Figure 3: Workflow for this compound labeling and analysis.
-
Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 10-20 µM.
-
Labeling Reaction: Add the labeling solution to the azide-modified cells and incubate for 1 hour at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.
-
Analysis: The cells are now ready for analysis.
-
For Live-Cell Imaging: Add fresh culture medium and image immediately using a fluorescence microscope with the appropriate filter sets for BP Fluor 405 (Excitation/Emission: ~402/424 nm).
-
For Fixed-Cell Imaging or Flow Cytometry: Proceed to the optional fixation and permeabilization steps.
-
Optional Downstream Processing
-
Fixation: After the final wash step, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[1][6] Wash the cells twice with PBS.
-
Permeabilization (for intracellular targets): If labeling intracellular targets, add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10-15 minutes at room temperature.[1] Wash the cells twice with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI or Hoechst 33342 for 5-10 minutes. Wash the cells twice with PBS.
-
Final Analysis: Mount the coverslips for microscopy or resuspend the cells in PBS for flow cytometry analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient metabolic labeling | Optimize Ac₄ManNAz concentration and/or incubation time for your specific cell line. |
| Insufficient this compound concentration or incubation time | Increase the concentration of this compound or the incubation time. | |
| Degraded reagents | Ensure Ac₄ManNAz and this compound stock solutions have been stored correctly and are not expired. | |
| High Background | Incomplete removal of unincorporated reagents | Ensure thorough washing after both the metabolic labeling and the DBCO labeling steps. |
| Non-specific binding of the dye | Decrease the concentration of this compound. | |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. Consider using a longer wavelength fluorophore if autofluorescence in the blue channel is high.[4] | |
| Cell Death/Toxicity | High concentration of metabolic precursor or DBCO reagent | Perform a toxicity assay to determine the optimal, non-toxic concentrations of Ac₄ManNAz and this compound for your cell line. |
| Contamination | Ensure sterile technique throughout the protocol. |
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BP Fluor 405 DBCO in STORM Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that surpasses the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.[1] The precision of STORM imaging is highly dependent on the photophysical properties of the fluorescent probes used.[2] BP Fluor 405 is a water-soluble, blue-fluorescent dye whose excitation is well-suited for the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[3][4] The dibenzocyclooctyne (DBCO) functional group allows for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules with high specificity and efficiency.[4] This attribute makes BP Fluor 405 DBCO a valuable tool for targeted super-resolution imaging.
While BP Fluor 405 and its equivalent, Alexa Fluor 405, are primarily utilized as activator dyes in multi-color STORM experiments to control the photoswitching of a reporter fluorophore, this document also provides a generalized protocol for its potential use as a primary STORM dye, alongside the established activator-reporter pair methodology.[4][5][6]
Product Specifications
A summary of the key specifications for this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum | 402 nm | [4] |
| Emission Maximum | 424 nm | [4] |
| Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [4] |
| Molecular Weight | 771.8 g/mol | [4] |
| Solubility | Water, DMSO, DMF | [4] |
Experimental Protocols
Protocol 1: Labeling of Cellular Targets using Copper-Free Click Chemistry
This protocol describes the labeling of azide-modified biomolecules in fixed cells with this compound. This is a crucial first step for preparing samples for STORM imaging.
Materials:
-
Cells cultured on #1.5 glass-bottom dishes suitable for microscopy
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an azido-sugar for glycans)
-
Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the desired azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the target biomolecules. Optimal concentration and incubation time should be determined empirically for each cell type and precursor.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If labeling intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
This compound Staining:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.
-
Dilute the stock solution in blocking buffer to a final concentration of 10-50 µM.
-
Incubate the cells with the this compound staining solution for 60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Post-fixation (Optional but Recommended): To further stabilize the labeled structures, you can perform a post-fixation step with 4% PFA for 10 minutes.
-
Final Washes: Wash the cells two to three times with PBS. The sample is now ready for STORM imaging.
Protocol 2: STORM Imaging
This protocol provides a general procedure for performing dSTORM imaging. It is important to note that optimal imaging parameters will depend on the specific microscope setup and the sample.
Materials:
-
Labeled cells from Protocol 1
-
STORM Imaging Buffer (see recipe below)
-
Super-resolution microscope equipped with appropriate lasers (e.g., 405 nm for activation/excitation and a suitable emission filter)
STORM Imaging Buffer Recipe (GLOX-based): A common imaging buffer for dSTORM consists of an enzymatic oxygen scavenging system and a thiol.
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
-
GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 µL of a 17 mg/mL catalase solution in 200 µL of Buffer A. This solution should be freshly prepared or stored at 4°C for no longer than one week.
-
1 M MEA Solution: Dissolve 77 mg of cysteamine (B1669678) (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5. This stock can be stored at 4°C for 1-2 weeks or at -20°C for several months.
To prepare the final imaging buffer (working solution): Just before imaging, mix 620 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M MEA solution.
Procedure:
-
Mount the glass-bottom dish with the labeled cells onto the STORM microscope.
-
Replace the PBS in the dish with the freshly prepared STORM imaging buffer.
-
Locate the region of interest using low-intensity illumination.
-
Switch to high-intensity laser illumination (e.g., 405 nm) to induce photoswitching of the BP Fluor 405 molecules. The laser power will need to be optimized to achieve a suitable density of single-molecule blinking events per frame.
-
Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate.
-
Process the acquired image series using appropriate single-molecule localization software to reconstruct the super-resolution image.
Quantitative Data
Quantitative performance metrics are crucial for evaluating the suitability of a fluorophore for STORM. While BP Fluor 405 is spectrally similar to Alexa Fluor 405, there is limited direct quantitative data for this compound as a primary STORM reporter. Alexa Fluor 405 has been well-characterized as an activator dye in dye-pair STORM.[5][6]
| Parameter | Description | Typical Values for STORM Dyes | Data for this compound/Alexa Fluor 405 |
| Photons per switching event | The number of photons emitted by a single fluorophore during one "on" event. Higher photon counts lead to better localization precision.[2] | High-performance dyes like Alexa Fluor 647 can yield several thousand photons.[2] | Data not available for its use as a primary reporter. As an activator, its role is to modulate the reporter dye's switching.[5] |
| Duty Cycle | The fraction of time a fluorophore spends in the "on" state. A low duty cycle is desirable to ensure that only a sparse subset of molecules is active at any given time.[2] | Typically in the range of 10⁻³ to 10⁻⁵ for good STORM dyes. | Data not available. |
| Localization Precision | The statistical uncertainty in determining the position of a single molecule. This is influenced by the number of photons detected and the background noise.[1] | Can be in the range of 10-30 nm. | Data not available. |
| Activation Rate | The rate at which a photoswitchable probe is converted from a dark state to a fluorescent state. | Varies depending on the activator-reporter pair and the activation laser power. For the Alexa 405-Cy5 pair, activation rates of ~10 s⁻¹ have been reported with low power 405 nm laser excitation.[5] | As an activator for Cy5, it is efficiently activated by a 405 nm laser.[5] |
Signaling Pathways and Workflows
Copper-Free Click Chemistry Labeling Workflow
References
- 1. Resolution Doubling in 3D-STORM Imaging through Improved Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alexa Fluor 405 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 5. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with BP Fluor 405 DBCO
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the use of BP Fluor 405 DBCO in live cell imaging applications. This compound is a bright and photostable blue fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature enables highly specific and efficient labeling of azide-modified biomolecules within living cells through copper-free click chemistry, a bioorthogonal reaction that does not disrupt normal cellular processes. Its utility in various imaging techniques, including flow cytometry and super-resolution microscopy, makes it a valuable tool for studying dynamic cellular events.[1][2][3]
Key Features and Applications
BP Fluor 405 is a water-soluble dye with an excitation maximum at 402 nm and an emission maximum at 424 nm, making it well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1] The DBCO moiety reacts specifically with azide (B81097) groups via a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][4] This bioorthogonal labeling strategy allows for the precise visualization of a wide range of azide-tagged biomolecules, including proteins, glycans, lipids, and nucleic acids, in their native cellular environment.[5]
Primary applications of this compound in live cell imaging include:
-
Metabolic Labeling and Visualization: Tracking the synthesis and localization of newly synthesized biomolecules by incorporating azide-containing metabolic precursors.
-
Pulse-Chase Experiments: Studying the temporal dynamics and trafficking of biomolecules within the cell.
-
Multi-Color Imaging: Its blue fluorescence provides an additional channel for multiplexing with other fluorescent probes.[1][6]
-
Super-Resolution Microscopy (STORM): The photophysical properties of BP Fluor 405 make it suitable for advanced imaging techniques.[1][2]
Quantitative Data
The following table summarizes the key spectral and chemical properties of this compound, providing essential data for experimental planning and setup.
| Parameter | Value | Reference(s) |
| Excitation Maximum | 402 nm | [1] |
| Emission Maximum | 424 nm | [1] |
| Molar Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Line | 407 nm (Krypton) or 408 nm (Violet Diode) | [1] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [4] |
| Reacts With | Azides (via SPAAC) | [4] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of cellular biomolecules with an azide precursor and subsequent visualization using this compound.
Protocol 1: Metabolic Labeling of Live Cells with Azide-Modified Precursors
This protocol describes the incorporation of an azide-functionalized precursor into cellular biomolecules. The choice of precursor will depend on the target biomolecule (e.g., azido (B1232118) sugars for glycans, azidohomoalanine (AHA) for proteins).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for glycans)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Precursor Stock Solution: Dissolve the azide-modified precursor in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the precursor stock solution to the cell culture medium to achieve the desired final concentration. Optimal concentrations should be determined empirically for each cell type and experimental goal, but a starting point of 25-50 µM is common for azido sugars.[7]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for metabolic incorporation.[8]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated precursor.[8]
Protocol 2: Live Cell Labeling with this compound
This protocol details the labeling of azide-modified cells with this compound for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed live cell imaging buffer to the desired final concentration. A typical starting concentration is 10-20 µM, but this should be optimized for each cell type and application.[9]
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[7]
-
Labeling: Add the this compound staining solution to the cells and incubate for 30 to 60 minutes at 37°C, protected from light.[9][10]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.[10] To minimize background fluorescence, an additional incubation in dye-free media for 1-2 hours can be performed.[9][10]
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filters for detecting BP Fluor 405 (e.g., DAPI filter set).[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for live cell imaging using metabolic labeling and this compound.
Caption: Workflow for live cell imaging with this compound.
Bioorthogonal Labeling Reaction
This diagram depicts the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between an azide-modified biomolecule and this compound.
Caption: SPAAC reaction for bioorthogonal labeling.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules in living cells. Its bright blue fluorescence, high specificity, and compatibility with live-cell conditions make it an excellent choice for a wide range of applications in cell biology and drug discovery. The protocols provided herein offer a starting point for researchers to design and execute their own live cell imaging experiments, enabling the visualization and study of complex cellular processes with high precision.
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for BP Fluor 405 DBCO in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BP Fluor 405 DBCO for the fluorescent labeling of proteins. This bright and photostable blue-fluorescent dye is an ideal tool for a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy. The protocols detailed below leverage the highly efficient and bioorthogonal copper-free click chemistry reaction between the dibenzocyclooctyne (DBCO) moiety of the dye and an azide-functionalized protein.
Introduction to this compound
This compound is a water-soluble fluorescent dye designed for the specific labeling of azide-containing biomolecules. The labeling reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly well-suited for labeling proteins in sensitive biological samples and for in vivo applications. The spectral properties of BP Fluor 405 are comparable to other popular 405 nm dyes like Alexa Fluor 405, making it a versatile choice for multicolor imaging.[3]
Key Features:
-
Bioorthogonal Reaction: The DBCO group specifically reacts with azides, minimizing off-target labeling of other functional groups found in biological systems.
-
Copper-Free: The reaction does not require a copper catalyst, preserving the integrity and function of sensitive proteins and cellular systems.
-
High Efficiency: The SPAAC reaction proceeds with high efficiency, leading to excellent labeling yields.
-
Bright and Photostable: BP Fluor 405 exhibits strong fluorescence and good photostability, making it suitable for demanding imaging applications.[4][5]
-
pH Insensitive: The fluorescence of BP Fluor 405 conjugates is stable over a wide pH range.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and recommended starting conditions for protein labeling.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 402 nm | [1] |
| Emission Maximum (λem) | 424 nm | [1] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~771.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Table 2: Recommended Starting Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Molar Ratio of this compound to Azide-Protein | 2 - 10 fold molar excess | The optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid buffers containing sodium azide. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | 4°C for overnight incubation, room temperature for shorter reactions. |
| Reaction Time | 2 - 18 hours | Dependent on temperature and reactant concentrations. |
| Quenching | Not typically required | Excess dye is removed during purification. |
Experimental Protocols
General Workflow for Protein Labeling
The overall process involves the reaction of an azide-modified protein with this compound, followed by purification to remove excess dye.
References
Application Notes and Protocols for Antibody Conjugation with BP Fluor 405 DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of antibodies with BP Fluor 405 DBCO. BP Fluor 405 is a bright, water-soluble, blue-fluorescent dye ideal for a variety of applications in biological research and drug development.[1][2][3][4] Its dibenzocyclooctyne (DBCO) group facilitates covalent labeling of azide-modified antibodies through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4][] This bioorthogonal reaction is highly efficient and specific, proceeding readily under physiological conditions without the need for cytotoxic copper catalysts.[][6][7]
Application Notes
Antibodies conjugated with BP Fluor 405 are valuable tools for a range of fluorescence-based applications. The bright and photostable fluorescence of BP Fluor 405 makes it particularly well-suited for techniques requiring high sensitivity.
Key Applications:
-
Flow Cytometry and Cell Sorting (FACS): Labeled antibodies are extensively used to identify and quantify specific cell populations based on the expression of cell surface or intracellular antigens.[8] The excitation and emission properties of BP Fluor 405 are well-matched with the violet laser found in most modern flow cytometers.[1][3][4]
-
Immunofluorescence Microscopy: Visualize the localization of target proteins within fixed and permeabilized cells or tissue sections.[8] The high photostability of fluorophores like BP Fluor 405 is advantageous for imaging techniques that require prolonged light exposure, such as confocal microscopy.[9]
-
High-Throughput Screening (HTS): Fluorescently labeled antibodies are employed in various HTS assays to screen for potential drug candidates that modulate protein function or expression.[8]
-
Multiplex Biomarker Detection: The distinct spectral properties of BP Fluor 405 allow for its use in multi-color experiments in conjunction with other fluorophores, enabling the simultaneous detection of multiple targets.[1][3][4][8]
The choice of a direct primary antibody conjugate, such as one with BP Fluor 405, can streamline experimental workflows and reduce potential background signal associated with secondary antibodies.[10]
Quantitative Data Summary
For successful antibody conjugation, it is crucial to understand the properties of the fluorescent dye and to carefully control the reaction conditions.
Table 1: Specifications of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 402 nm | [1] |
| Emission Maximum (λem) | 424 nm | [1] |
| Molecular Weight (MW) | 771.8 g/mol | [1] |
| Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, protect from light | [1][2] |
Table 2: Recommended Antibody Conjugation Reaction Parameters
| Parameter | Recommendation | Notes |
| Antibody Concentration | 1-2 mg/mL | Higher concentrations can promote aggregation. Ensure the antibody is in an amine-free buffer (e.g., PBS).[] |
| Molar Excess of this compound | 2-4x over azide-modified antibody | This should be optimized for each antibody to achieve the desired degree of labeling (DOL). Higher ratios can lead to antibody inactivation.[7][12] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid buffers containing azides as they will compete in the reaction.[7] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Incubation at 4°C overnight is common.[7][12] Shorter incubations (1-4 hours) can be performed at room temperature.[12] |
| Reaction Time | 1-12 hours | The reaction time can be adjusted based on temperature and the desired DOL. Monitor the reaction progress if possible. |
Experimental Protocols
This section provides a detailed protocol for the conjugation of an azide-modified antibody with this compound. This protocol assumes the starting material is an antibody that has been functionalized with azide (B81097) groups.
1. Preparation of Reagents
-
Azide-Modified Antibody:
-
This compound Solution:
-
Prepare a fresh 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Protect the solution from light and moisture.
-
2. Antibody Conjugation Workflow
Caption: Workflow for conjugating an azide-modified antibody with this compound.
3. Step-by-Step Conjugation Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, add the calculated volume of the azide-modified antibody solution.
-
Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10%.
-
-
Incubation:
-
Purification of the Conjugate:
-
Remove the unreacted this compound by size exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.[]
-
-
Characterization and Quality Control:
-
Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 402 nm (for BP Fluor 405). The DOL can be calculated using the following formula:
DOL = (A_max of conjugate × ε_protein) / ((A_280 of conjugate - A_max of conjugate × CF) × ε_dye)
Where:
-
A_max is the absorbance at the dye's excitation maximum (~402 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye at its A_max (35,000 M⁻¹cm⁻¹).
-
CF is the correction factor (A_280 / A_max) for the dye.
-
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the fluorophore is covalently attached to the antibody and to check for aggregation. The fluorescently labeled antibody bands can be visualized under UV light before Coomassie staining.
-
Functional Assay: Perform a functional assay, such as an ELISA or flow cytometry, to confirm that the conjugated antibody retains its antigen-binding activity.
-
5. Storage of the Conjugate:
-
Store the purified antibody-BP Fluor 405 conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if compatible with the intended application) and glycerol, and store at -20°C or -80°C.
Signaling Pathways and Reaction Mechanisms
The core of this conjugation method is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently within a biological environment without interfering with native biochemical processes.[]
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. assaypro.com [assaypro.com]
- 9. CF®405S Dye Antibody Labeling Kit: A Revolutionary Tool for Precision Fluorescence Imaging and Flow Cytometry - Journal of Orthopaedic Lab Research [orthopractic.org]
- 10. Fluorescent conjugated primary antibodies | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for a Four-Color Imaging Panel Featuring BP Fluor 405 DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing a versatile four-color fluorescent imaging panel. This panel is designed around the blue-emitting BP Fluor 405 DBCO, a bright and photostable dye ideal for copper-free click chemistry applications. When combined with spectrally distinct fluorophores, this panel allows for the simultaneous visualization of multiple targets within a single sample, providing valuable insights into complex biological systems.
Introduction to the Four-Color Imaging Panel
Multicolor fluorescence microscopy is a powerful technique for elucidating the spatial relationships and interactions of different biomolecules within cells and tissues.[1] This panel combines BP Fluor 405 with three other commonly used and spectrally compatible fluorophores: a green, a red, and a far-red emitter. The use of this compound allows for the specific labeling of azide-modified biomolecules via a bioorthogonal reaction, offering high specificity and minimal background.[2][3] The recommended panel consists of:
-
Blue Channel: BP Fluor 405 (or spectrally similar dyes like Alexa Fluor 405 or DyLight 405)[4][5]
-
Green Channel: Alexa Fluor 488[6]
-
Red Channel: Rhodamine Red-X (or spectrally similar dyes like Alexa Fluor 568 or Cy3)[6]
-
Far-Red Channel: Alexa Fluor 647 (or spectrally similar dyes like Cy5)[7]
This combination provides good spectral separation, minimizing bleed-through between channels and allowing for robust and quantitative analysis.[5][6]
Data Presentation
Spectral Properties of the Four-Color Fluorophore Panel
The selection of fluorophores with minimal spectral overlap is crucial for successful multicolor imaging.[8] The table below summarizes the key spectral properties of the recommended fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) |
| BP Fluor 405 | ~402 | ~424 | 405 |
| Alexa Fluor 488 | ~495 | ~519 | 488 |
| Rhodamine Red-X | ~570 | ~590 | 561/568 |
| Alexa Fluor 647 | ~650 | ~668 | 633/647 |
Recommended Filter Sets for Four-Color Imaging
Proper filter selection is critical to isolate the fluorescence signal from each fluorophore and minimize crosstalk.[9] The following table provides recommended specifications for bandpass filters for a four-color imaging setup.
| Channel | Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| 1 (Blue) | BP Fluor 405 | 405/10 | 425 | 450/50 |
| 2 (Green) | Alexa Fluor 488 | 488/10 | 505 | 525/50 |
| 3 (Red) | Rhodamine Red-X | 561/10 | 585 | 605/50 |
| 4 (Far-Red) | Alexa Fluor 647 | 640/10 | 660 | 685/40 |
Note: These are general recommendations. Optimal filter sets may vary depending on the specific microscope configuration and the brightness of the targets.[10]
Experimental Protocols
Protocol 1: Copper-Free Click Chemistry Labeling with this compound
This protocol describes the labeling of an azide-modified biomolecule (e.g., a protein or nucleic acid) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Biomolecule: Dissolve the azide-modified biomolecule in PBS at a concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~402 nm (for BP Fluor 405).
Protocol 2: Sequential Multicolor Immunofluorescence Staining
This protocol outlines a sequential staining method to minimize cross-reactivity between antibodies from the same host species.[11]
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips or slides
-
Primary antibodies raised in different species (e.g., Rabbit, Mouse, Goat, Chicken)
-
Secondary antibodies conjugated to the four fluorophores, with minimal cross-reactivity
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Blocking: Block the samples with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation (First Target): Incubate with the first primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation (First Target): Incubate with the corresponding secondary antibody conjugated to the first fluorophore (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with wash buffer for 5 minutes each.
-
Repeat for Subsequent Targets: Repeat steps 2-5 for the remaining primary and secondary antibody pairs, ensuring to use primary antibodies from different host species and correspondingly specific secondary antibodies conjugated to the other fluorophores in the panel (e.g., Rhodamine Red-X, Alexa Fluor 647, and finally a directly conjugated primary or a sequential labeling for the BP Fluor 405 target if applicable).
-
Nuclear Staining (Optional): If a nuclear counterstain is desired and spectrally compatible, it can be performed at this stage.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope equipped with the appropriate lasers and filter sets for the four-color panel. Acquire each channel sequentially to minimize bleed-through.[7]
Mandatory Visualizations
References
- 1. CrossTalk | Scientific Volume Imaging [svi.nl]
- 2. Four-color fluorescence cross-correlation spectroscopy with one laser and one camera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal removal methods for highly multiplexed immunofluorescent staining using antibody conjugated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor 405 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. 4-Color Imaging With Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Fluorescence Filter Combinations | Nikon’s MicroscopyU [microscopyu.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: BP Fluor 405 DBCO for Fixed-Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 DBCO is a bright, water-soluble, and photostable blue-fluorescent dye designed for the sensitive detection of azide-modified biomolecules in fixed-cell imaging applications.[1][2][3] This probe utilizes a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azides with high specificity and efficiency under mild conditions.[1][2] The elimination of the cytotoxic copper catalyst makes it an excellent choice for a variety of applications, although this protocol focuses on its use in fixed cells.[1][2] Its excitation and emission maxima are approximately 402 nm and 424 nm, respectively, making it ideally suited for instruments equipped with a 405 nm violet laser.[1]
These application notes provide detailed protocols for two key applications of this compound in fixed-cell staining: the visualization of nascent DNA synthesis through 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation and the imaging of metabolically labeled glycans.
Product Specifications
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~402 nm | [1] |
| Emission Maximum (Em) | ~424 nm | [1] |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.92 (for spectrally similar Alexa Fluor 405) | [4] |
| Recommended Laser Line | 405 nm or 408 nm | [1][2] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [1] |
| Reacts With | Azides | [1] |
| Chemistry | Copper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) | [1][2] |
| Solubility | Water, DMSO, DMF | [1] |
Application 1: Visualization of Nascent DNA Synthesis (EdU Cell Proliferation Assay)
This protocol describes the detection of cell proliferation by labeling newly synthesized DNA with EdU, an analog of thymidine, followed by copper-free click chemistry detection with this compound. This method is a robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus better-preserving cellular morphology and antigenicity for multiplexing with immunofluorescence.
Experimental Protocol
Materials:
-
Cells of interest
-
Culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging surface (e.g., coverslips, chamber slides) and allow them to adhere and grow to the desired confluency.
-
EdU Labeling:
-
Prepare a working solution of EdU in culture medium (typically 10 µM, but optimize for your cell type).
-
Incubate cells with the EdU-containing medium for the desired pulse duration (e.g., 1-2 hours) to label actively synthesizing DNA.
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash cells twice with wash buffer.
-
-
This compound Staining (Click Reaction):
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at a concentration of 1-5 µM.
-
Incubate the fixed and permeabilized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with wash buffer for 5 minutes each.
-
-
(Optional) Immunofluorescence Co-staining: If desired, proceed with standard immunofluorescence protocols for antibody labeling of other targets of interest.
-
Nuclear Counterstaining:
-
Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 405 (e.g., DAPI filter set) and other fluorophores used.
-
Expected Results
Cells that were actively replicating their DNA during the EdU pulse will exhibit bright blue fluorescence in their nuclei. Non-proliferating cells will show no or minimal fluorescence.
Figure 1: Experimental workflow for EdU cell proliferation assay.
Application 2: Visualization of Metabolically Labeled Glycans
This protocol outlines the use of this compound to visualize glycans that have been metabolically labeled with an azide-containing sugar analog. This technique allows for the imaging of newly synthesized glycans and can be used to study glycan trafficking and localization.
Experimental Protocol
Materials:
-
Cells of interest
-
Culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling, or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) for O-GlcNAc labeling)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS) - optional, for intracellular glycans
-
Wash buffer (e.g., PBS)
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified sugar for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell type and sugar analog.
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
(Optional) Permeabilization:
-
For the visualization of intracellular glycans, incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
This compound Staining (Click Reaction):
-
Prepare a working solution of this compound in PBS at a concentration of 2-10 µM.
-
Incubate the fixed (and permeabilized, if applicable) cells with the this compound solution for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Expected Results
Cells that have incorporated the azide-sugar into their glycans will display blue fluorescence. The localization of the signal (e.g., cell surface, Golgi apparatus) will depend on the specific glycan population being labeled.
Figure 2: Metabolic labeling and detection of glycans.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient labeling with azide-modified substrate. | Optimize the concentration and incubation time of the EdU or azide-sugar. |
| Inefficient click reaction. | Ensure the this compound is not degraded; use a fresh solution. Increase the concentration of the DBCO probe or the reaction time. | |
| Low abundance of the target molecule. | For low-abundance targets, consider signal amplification strategies. | |
| High background | Non-specific binding of the DBCO probe. | Increase the number and duration of wash steps after the click reaction. Include BSA in the wash buffer to block non-specific binding sites. |
| Autofluorescence of the cells or tissue. | Use appropriate spectral unmixing if available. Include an unstained control to assess the level of autofluorescence. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an antifade mounting medium. Acquire images using the lowest possible laser power and exposure time. |
Concluding Remarks
This compound provides a robust and sensitive tool for the visualization of azide-labeled biomolecules in fixed cells. The copper-free click chemistry approach simplifies the staining protocol and is compatible with multiplexing with other fluorescent probes and antibodies. The detailed protocols provided here for detecting cell proliferation and metabolically labeled glycans can be adapted and optimized for a wide range of research applications in cell biology and drug discovery.
References
- 1. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
Determining the Concentration of BP Fluor 405 DBCO for Accurate Experimental Results
Application Note
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation of BP Fluor 405 DBCO concentration. Precise concentration determination is critical for the success of quantitative fluorescence-based assays, including those in flow cytometry, super-resolution microscopy, and other multi-color imaging applications.[1][2][3][4][5] this compound is a blue-fluorescent dye ideally suited for these techniques, with an excitation maximum around 402 nm, making it compatible with the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][2][4][5] This dye reacts with azide-containing molecules via a copper-free click chemistry reaction, forming a stable triazole linkage without the need for a copper catalyst.[1][2][4][5]
The protocol herein details the use of UV-Vis spectrophotometry and the Beer-Lambert law to determine the molar concentration of this compound solutions. Adherence to this protocol will ensure reproducible and reliable experimental outcomes.
Key Physicochemical Properties
Accurate concentration determination relies on the fundamental physicochemical properties of the fluorophore. The essential data for this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound. For precise calculations, it is recommended to use the molecular weight provided on the certificate of analysis for the specific lot number of the reagent being used.
| Parameter | Value | Source |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | BroadPharm, AxisPharm[4][6] |
| Molecular Weight (MW) | 771.8 g/mol | BroadPharm[4] |
| 774.79 g/mol | MedchemExpress[1] | |
| 1078.37 g/mol (triethylammonium salt) | MedKoo Biosciences, AxisPharm[3][6] | |
| Excitation Maximum (λmax) | 402 nm | BroadPharm, AxisPharm[4][6] |
| Emission Maximum (λem) | 424 nm | BroadPharm, AxisPharm[4][6] |
| Recommended Solvents | Water, DMSO, DMF | BroadPharm[4] |
Experimental Protocol: Concentration Determination of this compound
This protocol describes the steps to accurately determine the concentration of a this compound solution using UV-Vis absorbance spectroscopy.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or deionized water, as recommended for the specific product)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with a 1 cm path length
-
Calibrated micropipettes and tips
Procedure:
-
Prepare a Stock Solution:
-
Carefully weigh a precise amount of the this compound solid.
-
Dissolve the solid in a known volume of the appropriate solvent to create a concentrated stock solution. For example, dissolving 1 mg of this compound (assuming MW = 771.8 g/mol ) in 1 mL of DMSO yields a stock solution with an approximate concentration of 1.295 mM.
-
-
Prepare a Diluted Working Solution:
-
Dilute the stock solution to a concentration that will result in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). A 1:100 dilution of the example stock solution would result in an approximate concentration of 12.95 µM.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the spectrophotometer to measure absorbance at the excitation maximum of this compound, which is approximately 402 nm.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the same solvent used to prepare the dye solution.
-
Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
-
Sample Measurement:
-
Carefully rinse the same cuvette with the diluted this compound working solution.
-
Fill the cuvette with the working solution and place it in the spectrophotometer.
-
Measure the absorbance at 402 nm. Record the value.
-
-
Concentration Calculation:
-
Use the Beer-Lambert law to calculate the concentration of the diluted working solution:
A = εbc
Where:
-
A is the measured absorbance at 402 nm.
-
ε is the molar extinction coefficient (35,000 cm⁻¹M⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in M (mol/L).
-
-
Rearrange the formula to solve for concentration:
c = A / (εb)
-
Calculate the concentration of the original stock solution by multiplying the concentration of the working solution by the dilution factor.
-
Workflow for this compound Concentration Determination
Caption: Workflow for determining this compound concentration.
Signaling Pathway and Experimental Logic
The underlying principle of this protocol is the direct relationship between the absorbance of a chromophore and its concentration in a solution, as described by the Beer-Lambert law. This physical law forms the basis for quantitative spectrophotometry.
Caption: Logical relationship based on the Beer-Lambert law.
By following these detailed application notes and protocols, researchers can confidently and accurately determine the concentration of their this compound solutions, leading to more reliable and reproducible experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BP Fluor 405 DBCO Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using BP Fluor 405 DBCO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound?
A1: As a starting point, a concentration range of 5-20 µM is recommended for most cell lines.[1][2][3] However, the optimal concentration is highly dependent on the cell type, the density of azide (B81097) groups on the cell surface, and the specific experimental conditions. We strongly recommend performing a concentration titration to determine the optimal concentration for your specific application.
Q2: I am observing high background fluorescence. What are the possible causes and solutions?
A2: High background fluorescence can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Excessive this compound Concentration: Using a concentration that is too high is a primary cause of non-specific binding and high background.
-
Presence of Dead Cells: Dead cells have compromised membranes and can non-specifically take up fluorescent dyes, leading to high background.[4]
-
Solution: Use a viability dye to exclude dead cells from your analysis.
-
-
Insufficient Washing: Inadequate washing after staining can leave unbound dye in the sample.
-
Reagent Aggregation: The fluorescent dye may form aggregates, which can be taken up by cells and cause bright, punctate, non-specific signals.[4]
-
Solution: Centrifuge the this compound stock solution before use to pellet any aggregates.[4]
-
Q3: My fluorescence signal is too low. How can I improve it?
A3: Low signal intensity can be frustrating. Consider the following possibilities:
-
Inefficient Metabolic Labeling: The density of azide groups on the cell surface may be insufficient.
-
Solution: Optimize the concentration of the azide-containing metabolic precursor (e.g., Ac4ManNAz) and the incubation time.[8]
-
-
Insufficient this compound Concentration or Incubation Time: The staining concentration may be too low or the incubation time too short.
-
Solution: Increase the concentration of this compound or extend the incubation period.[8]
-
-
Cell Health: Unhealthy or overly confluent cells may not incorporate the azide sugar efficiently.
-
Solution: Ensure you are using healthy, sub-confluent cells for your experiment.
-
Q4: Will this compound affect the viability of my cells?
A4: While DBCO reagents are generally considered to have low toxicity, high concentrations can potentially impact cell health.[9] It is crucial to assess cell viability after staining, especially for live-cell imaging applications.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CCK-8 assay) in parallel with your staining titration to identify a concentration that provides optimal signal with minimal cytotoxicity.[9] Studies with other DBCO-fluorophores have shown that cell lines can tolerate concentrations up to 100 µM, but this is cell-type dependent.[9]
Data Presentation: Optimizing Staining Concentration
The following table summarizes the expected outcomes when titrating this compound concentration. This should be used as a guide for your optimization experiments.
| Concentration Range | Expected Signal Intensity | Potential for High Background | Potential for Cytotoxicity | Recommendation |
| 1 - 5 µM | Low to Moderate | Low | Very Low | A good starting point for sensitive cells or when background is a major concern. |
| 5 - 20 µM | Moderate to High | Low to Moderate | Low | Generally the optimal range for many cell types.[1][2] |
| 20 - 50 µM | High | Moderate to High | Moderate | Use with caution; may be necessary for cells with low azide incorporation. |
| > 50 µM | Very High | High | High | Not generally recommended due to the high risk of artifacts and cytotoxicity.[9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto the cell surface glycans using a metabolic precursor like Ac4ManNAz.
-
Cell Seeding: Seed your cells of interest in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store this stock solution at -20°C.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to your complete cell culture medium to achieve a final concentration of 25-50 µM.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide sugar.[10]
Protocol 2: this compound Staining of Azide-Labeled Cells
This protocol is for staining azide-labeled cells for fluorescence microscopy.
-
Prepare Staining Solution: Prepare a fresh dilution of this compound in a suitable buffer (e.g., PBS or serum-free medium) at the desired concentration. For initial experiments, we recommend testing a range of concentrations (e.g., 5 µM, 10 µM, and 20 µM).
-
Cell Washing: Gently wash the azide-labeled cells twice with warm PBS to remove any residual culture medium.
-
Staining: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells three to four times with PBS to remove any unbound dye.[1][7]
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Add fresh imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to the cells and proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for BP Fluor 405 (Excitation/Emission maxima ~402/424 nm).
Protocol 3: Cell Viability Assay
This protocol provides a general guideline for assessing cell viability after staining using a CCK-8 kit.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[9]
-
Staining: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for the same duration as your staining protocol.
-
Add CCK-8 Solution: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate Viability: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for optimizing this compound staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. sinobiological.com [sinobiological.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
reducing background fluorescence with BP Fluor 405 DBCO
Welcome to the technical support center for BP Fluor 405 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding background fluorescence when using this compound in copper-free click chemistry applications.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of experimental results. The following guide addresses common issues and provides systematic solutions to identify and mitigate the sources of background noise.
Issue 1: High background fluorescence observed in all samples, including negative controls.
This suggests a systemic issue with autofluorescence from the sample itself or non-specific binding of the fluorescent dye.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence | Biological materials such as collagen, elastin, NADH, and flavins can emit light in the blue spectrum, overlapping with BP Fluor 405.[1][2] | A noticeable decrease in background signal across the entire sample. |
| - Fixation Method: If possible, use chilled methanol (B129727) or ethanol (B145695) for fixation instead of aldehydes like formalin or paraformaldehyde, which can increase autofluorescence.[3] | ||
| - Chemical Quenching: Treat samples with a quenching agent. Options include 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, or a solution of copper sulfate (B86663) in ammonium (B1175870) acetate (B1210297) buffer. Note that some quenchers may also reduce the specific signal. | ||
| - Photobleaching: Expose the sample to the excitation light source for an extended period before imaging to "burn out" the autofluorescent components.[4] | ||
| Non-Specific Binding of this compound | The dye may be adhering to cellular components or the substrate through non-covalent interactions. | A clearer distinction between specifically labeled structures and the background. |
| - Optimize Dye Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a specific signal without excessive background. | ||
| - Increase Wash Steps: After the click chemistry reaction, increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).[5] | ||
| - Use a Blocking Agent: Before adding the dye, incubate the sample with a blocking buffer such as 1-3% Bovine Serum Albumin (BSA) in PBS for at least 30 minutes to block non-specific binding sites.[6] |
Issue 2: Background fluorescence is observed only in samples treated with the azide-modified molecule and this compound, but not in the "dye only" control.
This points to an issue with the click chemistry reaction itself or the purity of the reagents.
| Potential Cause | Recommended Solution | Expected Outcome |
| Impure Azide (B81097) or DBCO Reagents | Impurities in the azide-modified molecule or the this compound can lead to non-specific reactions. | Improved signal-to-noise ratio and more specific labeling. |
| - Use High-Purity Reagents: Ensure that both the azide-containing molecule and the this compound are of high purity. | ||
| - Freshly Prepare Solutions: Prepare solutions of your azide and DBCO reagents fresh for each experiment to avoid degradation products that might increase background. | ||
| Side Reactions of DBCO | The strained alkyne in DBCO can react with thiols present in proteins (cysteine residues), leading to off-target labeling.[7][8] | Reduction of non-specific labeling, particularly on proteins. |
| - Thiol Blocking: If your sample has a high content of free thiols, consider a pre-treatment step with a thiol-blocking agent like N-ethylmaleimide (NEM). | ||
| Excess Reagents | Using a large excess of either the azide or the DBCO reagent can lead to increased background. | A cleaner signal with less diffuse background fluorescence. |
| - Optimize Stoichiometry: Empirically determine the optimal molar ratio of the azide to DBCO reagent. A 1:1 to 1:5 ratio is a common starting point. | ||
| - Purification: For in vitro labeling, consider a purification step after the click reaction to remove unreacted dye. |
Experimental Protocols
Protocol 1: General Workflow for Cell Labeling with this compound and Background Reduction
This protocol provides a general workflow for labeling azide-modified molecules in fixed and permeabilized cells while incorporating steps to minimize background fluorescence.
Figure 1: General experimental workflow for cell labeling.
Protocol 2: Troubleshooting Workflow for High Background
This logical diagram outlines a step-by-step approach to diagnosing and resolving high background fluorescence.
Figure 2: Troubleshooting decision tree for high background.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for this compound?
This compound is optimally excited around 402 nm and has an emission maximum at approximately 424 nm.[9] It is well-suited for instruments with a 405 nm laser.[10]
Q2: Is this compound the same as Alexa Fluor 405 DBCO?
BP Fluor 405 is spectrally similar to Alexa Fluor 405, and they can be used with the same filter sets.[10][11]
Q3: Can I use this compound for live-cell imaging?
Yes, as a copper-free click chemistry reagent, this compound avoids the cytotoxicity associated with copper catalysts, making it suitable for live-cell applications.[12][13] However, it is important to optimize the dye concentration and incubation time to minimize any potential effects on cell viability.
Q4: My signal with BP Fluor 405 is very dim. What could be the cause?
Low signal can be due to several factors:
-
Inefficient Azide Incorporation: Ensure that your azide-modified molecule is being efficiently incorporated into your target.
-
Suboptimal Click Reaction Conditions: While copper-free, the reaction efficiency can be influenced by factors like pH and temperature. Ensure your reaction buffer is within a neutral pH range (around 7.4).
-
Photobleaching: Dyes in the blue spectrum can be more susceptible to photobleaching. Use an antifade mounting medium and minimize exposure to the excitation light.[14]
-
Low Abundance Target: If your target is not highly abundant, the signal may be inherently low.
Q5: Why is autofluorescence a particular problem in the 405 nm channel?
Many endogenous fluorescent molecules in cells and tissues, such as NADH and collagen, have broad excitation and emission spectra that overlap significantly with the blue channel.[2][7] This often results in higher intrinsic background in the 405 nm range compared to red or far-red channels.
References
- 1. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medkoo.com [medkoo.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Copper-Free Click Chemistry
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.
Frequently Asked questions (FAQs)
Q1: What is copper-free click chemistry?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][3] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[1]
Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?
The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1][3] It also simplifies purification as there is no need to remove residual copper from the final product.[1]
Troubleshooting Guide
Low or No Product Formation
Q3: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments (e.g., 90% TFA) or during prolonged storage, leading to degradation or oligomerization.[1] Some cyclooctynes can also be degraded in intracellular environments.[1] Azides can be sensitive to reducing agents like TCEP.[4]
-
Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1][5]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact reaction kinetics.[1][5]
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the cyclooctyne, thereby reducing the efficiency of your intended reaction.[6][7] SPAAC is highly sensitive to even low concentrations of sodium azide.[6][7]
Q4: How can I improve the yield of my SPAAC reaction?
To improve your reaction yield, consider the following optimization strategies:
-
Verify Reagent Integrity: Use freshly prepared or properly stored reagents.[4] If degradation is suspected, verify the integrity of your azide and cyclooctyne via NMR or mass spectrometry.[4] Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.[1]
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]
-
Improve Solubility: If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants.[1][5] The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[1]
-
Optimize Reaction Conditions:
-
Buffer and pH: Screen a range of pH values (typically 7-8.5).[5][8] Studies have shown that HEPES buffer can result in higher rate constants compared to PBS.[6][9]
-
Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can increase the reaction rate, but be mindful of the thermal stability of your biomolecules.[5][6]
-
-
Incorporate Linkers: Introducing a flexible linker, such as a PEG spacer, between the reactive moiety (azide or cyclooctyne) and the molecule of interest can reduce steric hindrance and improve reaction rates.[1][6]
-
Increase Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction.[5][6]
-
Protect from Light: If either of your molecules is light-sensitive, protect the reaction from light.[1]
Below is a troubleshooting workflow to address low reaction yields.
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
Side Reactions and Non-Specific Labeling
Q5: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is highly specific, side reactions can occur under certain conditions:
-
Reaction with Thiols: Some strained cyclooctynes, particularly DBCO reagents, can react with free thiols, such as those in cysteine residues of proteins.[2][10]
-
Instability of Cyclooctyne: Highly reactive cyclooctynes can be prone to degradation or reaction with other nucleophiles present in complex biological media, especially during prolonged reaction times or under harsh conditions.[2][4]
-
Azide Reduction: The azide group can be reduced in the presence of certain reducing agents like TCEP, which should be avoided in SPAAC reactions.[4] DTT is a preferable reducing agent.[11]
Q6: How can I minimize side reactions and non-specific labeling?
-
Control Reaction Time and Temperature: Monitor the reaction progress to stop it once the desired product has formed to avoid potential side reactions from prolonged incubation.[4] Lowering the reaction temperature can also increase selectivity.[4]
-
Purify Starting Materials: Ensure the purity of your cyclooctyne and azide reagents before the reaction to avoid the introduction of reactive impurities.[4]
-
Consider Cyclooctyne Reactivity: If non-specific reactions are a concern, consider using a cyclooctyne with a better balance of reactivity and stability, such as a cyclododecyne (B74940) derivative, which is less prone to side reactions.[4]
-
Avoid Incompatible Reagents: Do not use reducing agents like TCEP that can reduce your azide.[4] If a reducing agent is necessary, DTT is a more compatible option.[11]
Data Presentation
Table 1: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Buffer (pH 7) | PBS | 0.32–0.85 | HEPES | 0.55–1.22 | [9] |
| Cell Culture Media | RPMI | 0.27–0.77 | DMEM | 0.59–0.97 | [9] |
| pH (General Trend) | Lower pH | Slower | Higher pH | Faster | [6][9] |
| Linker | No PEG Linker | 0.18–0.37 | With PEG Linker | 31 ± 16% Increase | [9] |
Table 2: Stability of Bioconjugation Linkages
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations | Reference(s) |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | [12] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | [12] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. | [12] |
| Amide Bond | NHS Ester + Amine | Very High | Generally very stable under physiological conditions. | [12] |
Experimental Protocols
Protocol 1: General Protocol for SPAAC Conjugation
This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]
-
If necessary, add a co-solvent like DMSO to ensure solubility, keeping the final organic solvent concentration low.[1]
-
Use a 1.5-2 fold molar excess of one reagent to drive the reaction.[13]
-
-
Incubation:
-
Purification:
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted reagents.[3]
-
The general experimental workflow is depicted below.
Caption: General experimental workflow for copper-free click chemistry.
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol is suitable for DBCO-containing reagents, which have a characteristic absorbance at approximately 309 nm that disappears upon reaction with an azide.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[6]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.[6]
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[6]
-
-
Data Acquisition:
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
BP Fluor 405 DBCO Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential photostability issues with BP Fluor 405 DBCO during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, which can compromise image quality and the accuracy of quantitative measurements. Blue-fluorescent dyes, in general, can be susceptible to photobleaching, especially with the high-intensity light sources used in modern microscopy.
Q2: My this compound signal is fading very quickly. What are the likely causes?
A2: Rapid signal fading is a primary indicator of photobleaching. The most common causes include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity.
-
Long Exposure Times: Prolonged illumination of the sample.
-
Repetitive Imaging: Acquiring many images of the same field of view in time-lapse experiments.
-
Oxygenated Environment: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.
Q3: How can I minimize photobleaching of this compound?
A3: Several strategies can be employed to reduce photobleaching:
-
Optimize Microscope Settings: Use the lowest possible excitation intensity and the shortest exposure time that provide an adequate signal-to-noise ratio.[1][2]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) into your sample preparation.[2][3] These reagents scavenge reactive oxygen species that contribute to photobleaching.[1][2]
-
Choose the Right Imaging System: A sensitive detector, such as an EMCCD or sCMOS camera, will require less excitation light to generate a strong signal.[1]
-
Limit Light Exposure: Use shutters to block the excitation light path when not acquiring images. For locating regions of interest, consider using transmitted light before switching to fluorescence imaging.[3]
Q4: Are there more photostable alternatives to this compound?
A4: While this compound is a valuable reagent for copper-free click chemistry, other fluorescent dyes with similar spectral properties may exhibit different photostability characteristics. Dyes from the Alexa Fluor, DyLight, or StarBright series are often cited for their improved photostability.[3] However, the choice of an alternative will depend on the specific experimental requirements, including the need for a DBCO moiety for copper-free ligation. For applications where photostability is a major concern, it is advisable to consult manufacturer's data or perform a direct comparison.
Q5: Can the chemical environment of my sample affect the photostability of this compound?
A5: Yes, the local chemical environment plays a significant role in fluorophore photostability. Factors such as pH, the presence of oxidizing or reducing agents, and the proximity of other molecules can all influence the rate of photobleaching. Using a well-buffered imaging medium and antifade reagents can help to create a more stable environment for the fluorophore.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting photostability issues with this compound.
Problem: Rapid loss of fluorescent signal during imaging.
Initial Assessment:
-
Confirm Staining: Ensure that the initial staining with this compound was successful by observing a bright signal at the start of the imaging session.
-
Check Microscope Settings: Note the current excitation intensity, exposure time, and frequency of image acquisition.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Excitation Light | Reduce the laser power or lamp intensity to the lowest level that provides a usable signal. Use neutral density filters to attenuate the light source if necessary.[1][2] |
| Prolonged Exposure Time | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.[1] |
| Repetitive Imaging | For time-lapse experiments, increase the interval between acquisitions to minimize cumulative light exposure.[1] |
| Absence of Antifade Reagent | Prepare a new sample using an antifade mounting medium. Ensure the medium is fresh and has been stored correctly.[2][3] |
| Sub-optimal Filter Sets | Verify that the excitation and emission filters are appropriate for the spectral characteristics of this compound (Excitation max ~405 nm, Emission max ~425 nm) to maximize signal collection and minimize unnecessary light exposure.[1] |
Experimental Protocols
Protocol 1: Sample Preparation with Antifade Reagent for Fixed Cells
-
Cell Staining: Perform the labeling of your azide-modified target with this compound according to your established protocol.
-
Washing: After the final staining step, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Mounting: Carefully remove the excess PBS and add a drop of antifade mounting medium onto the coverslip.
-
Coverslip Placement: Gently lower a clean slide onto the coverslip, avoiding the introduction of air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark, before imaging.[1]
Protocol 2: Creating a Photobleaching Curve to Quantify Fading
-
Sample Preparation: Prepare your sample as you normally would for imaging.
-
Locate Region of Interest: Find a representative field of view.
-
Time-Lapse Acquisition: Set up a time-lapse experiment with your standard imaging settings (excitation intensity, exposure time). Acquire images continuously at a set interval (e.g., every 5 seconds) for a defined period (e.g., 5 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time. This curve represents the rate of photobleaching under your specific imaging conditions.[4]
-
Visual Guides
Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound photostability.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: BP Fluor 405 DBCO Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of BP Fluor 405 DBCO conjugates. Aggregation can lead to reduced fluorescence, inaccurate quantification, and compromised experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a bright, water-soluble, blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This DBCO moiety enables copper-free click chemistry, a highly efficient and biocompatible conjugation method.[1][3] However, the DBCO group is inherently hydrophobic. When this compound is conjugated to biomolecules or used at high concentrations in aqueous buffers, these hydrophobic interactions can lead to self-association and aggregation.
Q2: What are the common signs of this compound conjugate aggregation?
The signs of aggregation can range from subtle to obvious:
-
Visual Changes: The solution may appear cloudy or hazy. In severe cases, visible precipitates may form.
-
Reduced Fluorescence: Aggregation often leads to fluorescence quenching, resulting in a weaker signal than expected.
-
Spectral Shifts: UV-Vis spectroscopy may reveal changes in the absorption spectrum, such as the appearance of a blue-shifted shoulder (H-aggregates).[4]
-
Inaccurate Quantification: Aggregation can interfere with concentration measurements, leading to erroneous results.
-
Poor Performance in Assays: Inconsistent or unexpected results in downstream applications like flow cytometry or fluorescence microscopy can be a sign of aggregation.
Q3: How can I prevent aggregation of my this compound conjugate?
Preventing aggregation involves optimizing several experimental factors:
-
Concentration: Work with the lowest feasible concentration of the conjugate.
-
Buffer Conditions: Optimize the pH and ionic strength of your buffer.
-
Additives: Incorporate anti-aggregation agents such as surfactants or cyclodextrins.
-
Storage and Handling: Proper storage and handling of the conjugate are crucial to maintain its stability.
The following sections provide more detailed troubleshooting guidance on each of these aspects.
Troubleshooting Guides
Issue 1: Conjugate Precipitates Upon Dissolution or During Storage
Possible Cause: The concentration of the this compound conjugate exceeds its solubility limit in the chosen buffer. The inherent hydrophobicity of the DBCO moiety drives this precipitation.
Solutions:
-
Reduce Concentration: Dilute the conjugate to a lower working concentration.
-
Optimize Buffer:
-
pH: While BP Fluor 405 conjugates are reportedly pH-insensitive from pH 4 to 10, ensure your buffer pH is optimal for the biomolecule to which it is conjugated.[5]
-
Ionic Strength: Adjust the salt concentration. While high ionic strength can sometimes promote aggregation, for some biomolecules, a certain salt concentration is necessary for stability.
-
-
Use a Co-solvent: For initial solubilization of the lyophilized powder, use a small amount of an organic solvent like DMSO or DMF, in which this compound is soluble, before adding the aqueous buffer.[1][2] Keep the final concentration of the organic solvent as low as possible (ideally <10%) to avoid detrimental effects on your biomolecule.
-
Add Anti-Aggregation Agents: Incorporate surfactants or cyclodextrins into your buffer as described in the table below.
Quantitative Data Summary
The following table summarizes recommended starting concentrations for common anti-aggregation additives. It is crucial to empirically determine the optimal concentration for your specific conjugate and experimental conditions.
| Additive | Recommended Starting Concentration | Mechanism of Action | Key Considerations |
| Tween® 20 | 0.05% - 0.1% (v/v)[6][7] | Non-ionic surfactant that reduces hydrophobic interactions between molecules.[8] | The critical micelle concentration (CMC) is approximately 0.06-0.07%.[8] Concentrations above the CMC may form micelles. |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic-driven aggregation. | Ensure compatibility with downstream applications. |
| β-Cyclodextrin | 1 - 10 mM | Forms inclusion complexes with the hydrophobic DBCO moiety, "masking" it from the aqueous environment.[9] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers higher aqueous solubility and can be more effective.[10][11] |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregation using UV-Vis Spectroscopy
This protocol allows for a quick assessment of aggregation by observing changes in the absorbance spectrum.
Materials:
-
This compound conjugate solution
-
Matched quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound conjugate in your experimental buffer, ranging from your stock concentration to a highly diluted concentration (e.g., 1 µM).
-
Acquire Absorbance Spectra: Measure the absorbance spectrum of each dilution from approximately 350 nm to 450 nm. Use the experimental buffer as a blank.
-
Analyze the Spectra:
-
Monomeric Species: At very low concentrations, the spectrum should exhibit a characteristic shape with a defined maximum absorption peak (λmax) around 402 nm.
-
Aggregated Species: As concentration increases, the formation of H-aggregates can lead to the appearance of a new, blue-shifted shoulder on the main absorption peak.[4] A general increase in baseline absorbance due to light scattering by larger aggregates may also be observed.
-
-
Interpretation: A significant change in the spectral shape with increasing concentration is indicative of aggregation. The concentration at which these changes become apparent is the critical aggregation concentration under those buffer conditions.
Protocol 2: Analysis of Aggregate Size Distribution by Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution and can provide quantitative data on the presence and size of aggregates.
Materials:
-
This compound conjugate solution (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume DLS cuvette
Procedure:
-
Sample Preparation: Prepare your this compound conjugate in the desired buffer at the working concentration. It is crucial that the sample is free of dust and other contaminants, so filtration is essential.
-
Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature. Perform the measurement.
-
Data Analysis: The DLS software will generate a size distribution profile.
-
Monodisperse Sample: A solution with minimal aggregation will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric conjugate. The Polydispersity Index (PDI) will be low (typically < 0.2).
-
Aggregated Sample: The presence of aggregates will result in the appearance of one or more additional peaks at larger hydrodynamic radii. The PDI will be higher, indicating a more heterogeneous sample.[12]
-
Visualizations
Caption: Experimental workflow for detecting and troubleshooting aggregation.
Caption: Logical relationship between causes and prevention of aggregation.
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 5. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biotium.com [biotium.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: BP Fluor 405 DBCO for Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BP Fluor 405 DBCO in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in flow cytometry?
A1: this compound is a blue-fluorescent dye commonly used in multi-color flow cytometry applications.[1][2][3] It contains a dibenzocyclooctyne (DBCO) group that reacts with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5][6] This allows for the specific labeling of cells or cellular components that have been metabolically, enzymatically, or chemically engineered to contain azide (B81097) groups. The BP Fluor 405 dye is excited by the violet laser (around 405 nm) and emits blue fluorescence, which can be detected by a flow cytometer.[1][3]
Q2: What are the key advantages of using a DBCO-containing dye like this compound?
A2: The primary advantage of using this compound is that the labeling reaction is copper-free.[1] Copper can be cytotoxic, making copper-free click chemistry ideal for live-cell imaging and applications where cell viability is critical. The reaction is also highly specific and bioorthogonal, meaning it does not interfere with biological processes.[7]
Q3: How should I store and handle this compound?
A3: this compound should be stored at -20°C for long-term storage (months to years) and can be kept at 0 - 4°C for short-term use (days to weeks).[8] It is important to protect the reagent from light and moisture.[5][9] When preparing stock solutions, it is recommended to use anhydrous solvents like DMSO or DMF.[1]
Q4: What are the spectral properties of this compound?
A4: this compound has an excitation maximum of approximately 402 nm and an emission maximum of around 424 nm.[1] It is ideally suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | 402 nm | [1] |
| Emission Maximum | 424 nm | [1] |
| Recommended Laser | Violet Laser (405 nm or 408 nm) | [1][3] |
| Molecular Weight | ~771.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage | -20°C (long-term), 0-4°C (short-term) | [8] |
Experimental Protocol: General Guideline for Cell Labeling with this compound
This protocol provides a general workflow for labeling azide-modified cells with this compound for flow cytometry analysis. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Azide-modified cells
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS) or other suitable buffer without primary amines (e.g., Tris) or sodium azide.[5][10]
-
Flow cytometer with a violet laser
Procedure:
-
Cell Preparation:
-
Harvest azide-modified cells and wash them with PBS.
-
Count the cells and resuspend them in a suitable buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in a sufficient volume of solvent to achieve a 1-10 mM stock solution.
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension to achieve a final concentration typically in the range of 1-20 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation times may need to be optimized.[10]
-
-
Washing:
-
After incubation, wash the cells 2-3 times with PBS to remove any unbound this compound. Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analyze the labeled cells on a flow cytometer equipped with a violet laser for excitation and appropriate filters for detecting the blue fluorescence emission.[11]
-
Include proper controls, such as unstained cells and cells without the azide modification but treated with this compound, to set up the flow cytometer and identify background fluorescence.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient azide labeling: The target molecules on or in the cells were not successfully modified with azides. | Optimize the azide labeling protocol, including the concentration of the azide precursor and the incubation time.[11] |
| Degraded this compound: The reagent may have been improperly stored or handled, leading to reduced reactivity. | Ensure the reagent is stored at -20°C, protected from light and moisture. Use freshly prepared stock solutions.[10] | |
| Insufficient this compound concentration or incubation time: The labeling reaction may not have gone to completion. | Increase the concentration of this compound or extend the incubation time.[11] | |
| Incorrect flow cytometer settings: The laser and/or filters may not be appropriate for BP Fluor 405. | Verify that the violet laser is being used for excitation and that the emission filter is suitable for detecting fluorescence around 424 nm.[11] | |
| High Background/ Non-Specific Staining | Excess unbound this compound: Inadequate washing after the labeling step. | Increase the number of washing steps after incubation with the dye. |
| Hydrophobic interactions: DBCO is inherently hydrophobic and may non-specifically bind to cells. | Include a protein-containing solution (e.g., BSA) in the washing buffer to block non-specific binding sites. Reduce the concentration of this compound. | |
| Cell autofluorescence: Some cell types exhibit high intrinsic fluorescence in the blue channel. | Use an unstained control to determine the level of autofluorescence and set the gates accordingly. A brighter fluorophore could be considered if autofluorescence is a significant issue.[11] | |
| Poor Cell Viability | Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells. | Be gentle during cell washing and resuspension steps.[11] |
| Toxicity of the labeling conditions: High concentrations of DMSO or the dye itself may be toxic to some cell types. | Minimize the final concentration of DMSO in the cell suspension (ideally below 0.5%). Titrate the this compound concentration to the lowest effective level. |
Experimental and logical relationship diagrams
Caption: A simplified experimental workflow for labeling cells with this compound.
Caption: A troubleshooting decision tree for common issues with this compound.
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 405 DBCO vs. Alexa Fluor 405 DBCO for Copper-Free Click Chemistry
For researchers in molecular biology, drug development, and diagnostics, the choice of fluorescent probes for labeling and detecting biomolecules is critical. In the realm of bioorthogonal chemistry, specifically copper-free click chemistry, dibenzocyclooctyne (DBCO)-functionalized fluorophores are indispensable tools. This guide provides an objective comparison of two prominent blue-fluorescent dyes used in this context: BP Fluor 405 DBCO and Alexa Fluor 405 DBCO.
Both dyes are spectrally similar, emitting in the blue region of the spectrum, and are designed for the specific and efficient labeling of azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Their excitation profiles are well-suited for the 405 nm violet laser, a common feature in modern fluorescence microscopes and flow cytometers.
Performance Characteristics: A Data-Driven Comparison
| Property | This compound | Alexa Fluor 405 DBCO |
| Excitation Maximum | 402 nm[5] | 401 nm / 402 nm[6][7] |
| Emission Maximum | 424 nm[5] | 421 nm[6][7] |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹[5] | ~35,000 cm⁻¹M⁻¹[7] |
| Quantum Yield (Φ) | Data not publicly available | Data not publicly available; AAT Bioquest lists the parameter but requires contact for the value.[8] |
| Photostability | Described as suitable for demanding applications like STORM, implying good photostability.[9] | Generally known for high photostability within the Alexa Fluor family.[7] However, some user reports suggest rapid fading under certain microscopy conditions. |
| Solubility | Water, DMSO, DMF[5] | Water, DMSO, DMF |
| Reactive Group | DBCO (Dibenzocyclooctyne) | DBCO (Dibenzocyclooctyne) |
| Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
Brightness , a critical parameter for fluorescence applications, is a function of both the extinction coefficient and the quantum yield. As both dyes possess a high extinction coefficient, their brightness will be largely dependent on their quantum yields. While specific values for the DBCO conjugates are not published, the Alexa Fluor family is generally recognized for its high quantum yields.
Photostability is another key consideration, particularly for imaging applications that require prolonged or intense light exposure, such as super-resolution microscopy. The Alexa Fluor dyes are renowned for their photostability.[7] BP Fluor 405 is also positioned for use in super-resolution microscopy (STORM), indicating a high level of photostability.[9]
The reaction kinetics of the DBCO group with azides in a SPAAC reaction are known to be very fast, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[10] This rapid, catalyst-free reaction proceeds efficiently at physiological temperatures, making it ideal for live-cell labeling.[11][12] The specific fluorophore attached to the DBCO moiety is not expected to significantly alter these reaction kinetics.
Experimental Protocols
The following are detailed methodologies for common applications of DBCO-functionalized fluorophores.
Protocol 1: Labeling of Azide-Modified Cells for Fluorescence Microscopy
This protocol outlines the general steps for labeling cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.
Materials:
-
Azide-modified cells in a suitable imaging vessel (e.g., glass-bottom dish)
-
This compound or Alexa Fluor 405 DBCO
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium with antifade reagent
-
Fluorescence microscope with a DAPI filter set or a 405 nm laser line.
Procedure:
-
Prepare a stock solution of the DBCO-fluorophore by dissolving it in anhydrous DMSO or DMF to a concentration of 1-5 mM.
-
Wash the azide-modified cells twice with PBS to remove any residual media.
-
Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in PBS or a suitable cell culture medium to a final concentration of 5-30 µM.[13]
-
Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C, protected from light.[13]
-
Wash the cells three to four times with PBS to remove any unbound dye.[13]
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13]
-
Wash the cells twice with PBS.
-
Mount the coverslip using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a 405 nm excitation source and an appropriate emission filter (e.g., 450/50 nm).[14]
Protocol 2: Labeling of Azide-Modified Cells for Flow Cytometry
This protocol details the steps for labeling a cell suspension for analysis by flow cytometry.
Materials:
-
Suspension of azide-modified cells
-
This compound or Alexa Fluor 405 DBCO
-
Anhydrous DMSO or DMF
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Flow cytometer with a 405 nm violet laser
Procedure:
-
Adjust the cell suspension to a concentration of 1-5 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO or DMF (1-5 mM).
-
Add the DBCO-fluorophore stock solution directly to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.[15]
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Analyze the labeled cells on a flow cytometer using the 405 nm violet laser for excitation and a suitable emission filter (e.g., 450/50 nm bandpass).[16]
Signaling Pathway and Logical Relationships
The underlying chemical principle for both this compound and Alexa Fluor 405 DBCO is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific ligation of two molecules in a complex biological environment without interfering with native biochemical processes.
The process begins with the metabolic incorporation of an azide-containing precursor (e.g., an azide-modified sugar) into biomolecules within a cell. The DBCO-functionalized fluorophore is then introduced, which selectively reacts with the azide group, forming a stable triazole linkage and effectively "clicking" the fluorescent label onto the target molecule.
Conclusion
Both this compound and Alexa Fluor 405 DBCO are high-performance fluorescent probes for copper-free click chemistry. Their spectral properties are virtually identical, making them readily interchangeable in most standard fluorescence microscopy and flow cytometry applications that utilize a 405 nm laser. The choice between them may ultimately depend on factors such as availability, cost, and specific experimental conditions where even minor differences in photostability or brightness could be a factor. Given that BP Fluor 405 is often presented as a direct equivalent to Alexa Fluor 405, researchers can be confident in achieving comparable results with either reagent when following established protocols for SPAAC-based labeling.
References
- 1. medkoo.com [medkoo.com]
- 2. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 3. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 6. Alexa Fluor 405 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medium.com [medium.com]
- 13. interchim.fr [interchim.fr]
- 14. jacksonimmuno.com [jacksonimmuno.com]
- 15. cytometryunderground.com [cytometryunderground.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Blue Fluorescent Dyes: Comparing BP Fluor™ 405 DBCO and Its Alternatives
For researchers engaged in molecular biology, drug development, and advanced imaging, the selection of the appropriate fluorescent dye is critical for generating high-quality, reproducible data. In the realm of blue fluorescence, particularly for applications involving copper-free click chemistry, BP Fluor™ 405 DBCO has emerged as a valuable tool. This guide provides an objective comparison of BP Fluor™ 405 DBCO with other commercially available blue fluorescent dyes functionalized with a dibenzocyclooctyne (DBCO) group, supported by experimental data and protocols.
The primary application for these dyes is the specific labeling of biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and covalent attachment of a fluorescent probe to an azide-modified target molecule under physiological conditions, eliminating the need for cytotoxic copper catalysts. This makes DBCO-functionalized dyes ideal for live-cell imaging, flow cytometry, and super-resolution microscopy.
Quantitative Performance Comparison
The effectiveness of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the quantitative data for BP Fluor™ 405 DBCO and its main competitors, Alexa Fluor® 405 DBCO and CF®405S DBCO. Brightness, a critical factor for signal detection, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Feature | BP Fluor™ 405 DBCO | Alexa Fluor® 405 DBCO | CF®405S DBCO | AZDye™ 405 DBCO |
| Excitation Max (nm) | 402 | 401 | 404 | 402 |
| Emission Max (nm) | 424 | 421 | 431 | 424 |
| **Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) ** | 35,000 | 35,000 | 33,000 | 35,000 |
| Quantum Yield (Φ) | ~0.36 (inferred)¹ | 0.36² | Not specified³ | Not specified |
| Calculated Brightness (ε x Φ) | ~12,600 | 12,600 | >12,600³ | ~12,600 |
| Key Applications | Flow Cytometry, STORM | Flow Cytometry, STORM | Flow Cytometry, SIM | Flow Cytometry |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |
¹BP Fluor™ 405 is described as an equivalent to Alexa Fluor® 405; therefore, a similar quantum yield is inferred. ²Quantum yield for the parent dye, Alexa Fluor® 405. Conjugation may slightly alter this value. ³CF®405S is reported to be brighter than Alexa Fluor® 405 in flow cytometry applications, suggesting a higher effective brightness.[1]
Experimental Protocols
A standardized protocol is crucial for the successful labeling of biomolecules using DBCO-functionalized dyes. Below is a general methodology for the labeling of a protein with an azide (B81097) modification, which can be adapted for other biomolecules.
General Protocol for Protein Labeling via SPAAC
This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., BP Fluor™ 405 DBCO)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized dye in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure the azide-modified protein is at a suitable concentration (1-10 mg/mL) in a compatible reaction buffer. The buffer must not contain sodium azide.
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the DBCO-dye stock solution to the protein solution.[2] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Mix the reaction components gently but thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light to prevent photobleaching of the dye.
-
-
Purification:
-
Remove the unreacted DBCO-dye using a spin desalting column or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~402 nm for BP Fluor™ 405).
-
Visualizing Workflows and Comparisons
To provide a clearer understanding of the experimental processes and the relationships between these dyes, the following diagrams have been generated.
Summary and Recommendations
-
BP Fluor™ 405 DBCO serves as a direct equivalent to the widely used Alexa Fluor® 405 DBCO, offering very similar spectral properties and calculated brightness.[3][4] It is a reliable choice for researchers seeking an alternative for applications like flow cytometry and super-resolution microscopy (STORM).[5]
-
Alexa Fluor® 405 DBCO is a well-established standard in the field, known for its stable and pH-insensitive fluorescence.[6] Its photophysical properties are well-documented, making it a benchmark for comparison.
-
CF®405S DBCO is presented as a brighter alternative to Alexa Fluor® 405, particularly for flow cytometry applications.[1] Its slightly red-shifted emission at 431 nm may be better suited for the filter sets on certain instruments, leading to improved signal detection.[1][7]
The choice among these dyes will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the expression level of the target biomolecule, and the need for photostability in long-term imaging. For routine applications, BP Fluor™ 405 DBCO and Alexa Fluor® 405 DBCO are interchangeable. For experiments demanding the highest possible signal-to-noise ratio, particularly in flow cytometry, CF®405S DBCO warrants consideration.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 4. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alexa Fluor 405 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
A Comparative Guide to the Photostability of BP Fluor 405 DBCO and Its Alternatives
For researchers, scientists, and drug development professionals engaged in high-resolution cellular imaging and biomolecular labeling, the photostability of fluorescent probes is a critical determinant of experimental success. This guide provides an objective comparison of the photophysical properties and photostability of BP Fluor 405 DBCO, a blue-fluorescent dye for copper-free click chemistry, with its spectrally similar counterparts: Alexa Fluor® 405 DBCO, DyLight™ 405 DBCO, and CF®405S DBCO. The following sections present a summary of available quantitative data, a detailed experimental protocol for photostability assessment, and a visual representation of a common experimental workflow.
Quantitative Data Presentation
| Feature | This compound | Alexa Fluor® 405 DBCO | DyLight™ 405 DBCO | CF®405S DBCO |
| Excitation Max (nm) | ~402[1] | ~401[2] | ~400 | ~404[3][4][5] |
| Emission Max (nm) | ~424[1] | ~421[2] | ~420 | ~431[3][4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 35,000[1] | 34,000 | 30,000 | 33,000[3][4] |
| Quantum Yield | Data not available | Data not available | 0.968 | Data not available |
| Key Reported Features | Water-soluble; Alternative to copper-catalyzed click chemistry.[1] | pH-insensitive.[2] Some reports indicate rapid fading.[6] | High fluorescence yield and photostability. | Brighter than Alexa Fluor® 405.[3] |
Note: The quantum yield for fluorescent dyes can be highly dependent on their local environment, including the molecule they are conjugated to. The data presented here is based on available manufacturer information and literature. For a definitive comparison, it is recommended to perform a side-by-side photostability analysis using the experimental protocol provided below.
Experimental Protocols
To facilitate a direct and unbiased comparison of the photostability of this compound and its alternatives, the following experimental protocol is provided. This method is designed to measure the rate of photobleaching under controlled microscopy conditions.
Protocol for Photostability Measurement of Fluorescent Dyes
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under continuous illumination.
Materials:
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol-based mounting medium
-
Fluorescent dye-conjugate solutions (e.g., antibody or streptavidin conjugates of this compound, Alexa Fluor® 405 DBCO, DyLight™ 405 DBCO, and CF®405S DBCO) at a standardized concentration.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., 405 nm diode laser or a mercury/xenon arc lamp with a 405 nm excitation filter)
-
A high numerical aperture objective lens (e.g., 60x or 100x oil immersion)
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Image acquisition software capable of time-lapse imaging
-
Procedure:
-
Sample Preparation: a. Prepare a solution of the fluorescent dye conjugate in PBS. b. Mount a small volume of the solution between a microscope slide and a coverslip. To minimize mobility and environmental effects, the dye can be conjugated to a biomolecule and immobilized on the slide. c. Seal the coverslip with nail polish to prevent evaporation. d. Prepare identical samples for each dye being tested.
-
Microscope Setup: a. Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes. b. Place the first sample on the microscope stage and bring it into focus. c. Set the excitation light to the desired wavelength (e.g., 405 nm). d. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Crucially, use the exact same illumination intensity for all samples. e. Set the camera exposure time and gain to optimal levels, and keep these settings constant for all experiments.
-
Image Acquisition (Time-Lapse): a. Select a field of view with uniform fluorescence. b. Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes). c. Repeat the time-lapse acquisition for at least three different fields of view for each dye to ensure reproducibility.
-
Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. For each time series, define a region of interest (ROI) within the fluorescent area and a background ROI in a non-fluorescent area. c. Measure the mean fluorescence intensity within the ROI and the background ROI for each time point. d. Correct for background fluorescence by subtracting the mean background intensity from the mean ROI intensity for each time point. e. Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0). f. Plot the normalized fluorescence intensity as a function of time for each dye. g. To quantify the photobleaching rate, fit the decay curve to a single exponential decay function: I(t) = I(0) * e^(-kt), where 'k' is the photobleaching rate constant. A higher 'k' value indicates faster photobleaching. Alternatively, the half-life (t₁/₂) of the fluorescence can be determined, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for labeling azide-modified biomolecules with a DBCO-functionalized fluorescent dye and a simplified representation of the photobleaching process.
Caption: Experimental workflow for labeling azide-modified biomolecules.
References
A Comparative Guide to BP Fluor 405 DBCO for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in molecular labeling, the choice of a fluorescent probe is critical to the success of their experiments. BP Fluor 405 DBCO is a blue-fluorescent dye designed for copper-free click chemistry, a bioorthogonal reaction that allows for the labeling of biomolecules in living systems without the need for a toxic copper catalyst. This guide provides a detailed comparison of this compound with other commercially available DBCO-functionalized fluorescent dyes, supported by experimental data and protocols to aid in the selection of the most suitable probe for your research needs.
Performance Comparison of Fluorescent Dyes for Copper-Free Click Chemistry
The brightness of a fluorescent dye is a key performance indicator, determined by the product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the available quantitative data for this compound and several alternatives.
| Feature | This compound | Alexa Fluor 405 DBCO | Cy3B DBCO | AF488 DBCO |
| Excitation Max (nm) | 402[1] | 401 | 559[2] | 494[3][4] |
| Emission Max (nm) | 424[1] | 421[5] | 570[2] | 517[3][4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 35,000[1] | ~34,000 | 120,000[6] | 73,000[3][4] |
| Quantum Yield (Φ) | Not available | ~0.3-0.4 | ~0.85[7] | Not available |
| Calculated Brightness (ε x Φ) | Not available | ~10,200 - 13,600 | ~102,000 | Not available |
| Color | Blue | Blue | Orange-Red | Green |
Note: The quantum yield for this compound is not publicly available from the manufacturer's documentation. The values for Alexa Fluor 405 DBCO are based on the free acid form of the dye. Brightness is a relative measure and can be influenced by the local environment of the dye.
In-Depth Look at the Alternatives
Alexa Fluor 405 DBCO: As a direct spectral alternative to this compound, Alexa Fluor 405 DBCO offers similar excitation and emission properties. While its quantum yield is moderate, it is a well-characterized and widely used dye from a reputable manufacturer, ensuring batch-to-batch consistency.
Cy3B DBCO: For applications requiring a brighter signal, Cy3B DBCO presents a compelling alternative. Although it has a different spectral profile (orange-red fluorescence), its exceptionally high extinction coefficient and quantum yield result in a significantly brighter probe.[6][7] This makes it particularly suitable for the detection of low-abundance targets.
AF488 DBCO: Emitting in the green part of the spectrum, AF488 DBCO provides another color option for multicolor imaging experiments. It boasts a high extinction coefficient, suggesting good brightness.[3][4] This dye is a derivative of the popular Alexa Fluor 488, known for its photostability and pH insensitivity.
Experimental Protocol: General Procedure for Copper-Free Click Chemistry Labeling of Proteins
This protocol provides a general workflow for the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.
1. Reagent Preparation:
- Azide-modified Protein: Prepare the protein in a copper-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
- DBCO-dye Stock Solution: Dissolve the DBCO-functionalized dye in a compatible anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mM.
2. Labeling Reaction:
- Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically.
3. Purification of the Labeled Protein:
- Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis. The appropriate pore size for the column or dialysis membrane should be chosen based on the molecular weight of the protein.
- Collect the fractions containing the labeled protein.
4. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified labeled protein at 280 nm and at the excitation maximum of the dye.
- Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
Experimental Workflow
The following diagram illustrates the key steps in a typical copper-free click chemistry labeling experiment.
Conclusion
This compound is a valuable tool for blue-fluorescent labeling in copper-free click chemistry applications. However, for researchers requiring higher brightness or alternative spectral properties, dyes such as Cy3B DBCO and AF488 DBCO offer compelling advantages. The choice of the optimal dye will depend on the specific experimental requirements, including the abundance of the target molecule, the desired emission wavelength, and the instrumentation available. The provided experimental protocol and workflow offer a starting point for the successful implementation of copper-free click chemistry in your research.
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. genelink.com [genelink.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Alexa Fluor 405 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Extinction Coefficient [Cy3B] | AAT Bioquest [aatbio.com]
- 7. Cy3B DBCO | AAT Bioquest [aatbio.com]
A Comparative Guide to BP Fluor 405 DBCO for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BP Fluor 405 DBCO with alternative fluorescent probes for in vivo imaging applications. The focus is on providing objective performance data, detailed experimental protocols, and clear visualizations to aid in the selection of the most suitable reagents for your research needs.
Introduction to this compound
This compound is a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its use in copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in living systems without the need for a toxic copper catalyst[1][2]. Its excitation and emission maxima are approximately 402 nm and 424 nm, respectively, making it suitable for detection with instruments equipped with a 405 nm laser[1][3]. While bright and photostable, the use of blue fluorescent dyes for deep-tissue in vivo imaging in whole animals presents challenges due to limited tissue penetration and higher autofluorescence compared to near-infrared (NIR) probes[4]. However, it is a valuable tool for surface imaging, microscopy of excised tissues, and multi-color applications where spectral separation is critical.
Performance Comparison
Quantitative data for the in vivo performance of this compound is not extensively available in peer-reviewed literature. However, a comparative analysis can be made based on its spectral properties and those of its alternatives.
Table 1: Spectral Properties of this compound and Spectrally Similar Alternatives
| Product Name | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Solubility |
| This compound | 402 | 424 | 35,000 | Water, DMSO, DMF |
| AZDye™ 405 DBCO | 402 | 424 | 35,000 | Water, DMSO, DMF |
| APDye™ 405 DBCO | 402 | 424 | 35,000 | Water, DMSO, DMF |
Data sourced from manufacturer datasheets. While spectral properties are nearly identical, in vivo performance may vary based on formulation and linker chemistry.
Table 2: Conceptual Comparison of Fluorophore Classes for In Vivo Imaging
| Feature | Blue Fluorescent Dyes (e.g., BP Fluor 405) | Near-Infrared (NIR) Dyes (e.g., Cy7, IRDye 800CW) |
| Tissue Penetration | Low | High |
| Autofluorescence | High | Low |
| Signal-to-Noise Ratio | Moderate to Low (in deep tissue) | High |
| Resolution (Microscopy) | High | Moderate |
| Phototoxicity | Higher potential | Lower potential |
| Ideal Applications | Superficial imaging, intravital microscopy, ex vivo tissue analysis | Whole-body imaging, deep-tissue tumor tracking, longitudinal studies |
Experimental Protocols
The following are detailed, representative protocols for utilizing a DBCO-functionalized fluorescent dye for in vivo labeling and imaging.
Protocol 1: In Vivo Labeling of Azide-Modified Cells and Tumor Imaging
This protocol describes the pre-targeting of azide-labeled cells followed by the systemic administration of a DBCO-functionalized dye.
1. Metabolic Labeling of Target Cells:
-
Culture tumor cells (e.g., 4T1, MDA-MB-231) in appropriate media.
-
Supplement the culture medium with 25-100 µM of an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 48-72 hours to allow for metabolic incorporation into cell surface glycans.
-
Harvest and wash the cells three times with sterile phosphate-buffered saline (PBS) to remove unincorporated azido (B1232118) sugar.
2. Tumor Implantation:
-
Resuspend the azide-labeled cells in sterile PBS or Matrigel.
-
Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
3. In Vivo Click Chemistry Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the dye in sterile PBS to a final concentration suitable for intravenous injection (e.g., 1-5 mg/kg body weight). The final DMSO concentration should be below 5%.
-
Administer the this compound solution to the tumor-bearing mice via tail vein injection.
4. In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice.
-
Image the mice using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the 405 nm range.
-
Acquire both fluorescence and brightfield images.
5. Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues using the IVIS to confirm the biodistribution of the fluorescent signal.
-
For microscopic analysis, tissues can be embedded, sectioned, and imaged using a fluorescence microscope.
Protocol 2: Direct Injection for Localized Labeling
This protocol is suitable for labeling a specific, accessible anatomical region.
1. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Expose the target area (e.g., a specific muscle or subcutaneous region) through a small incision if necessary.
2. Local Administration of Azide and DBCO-Dye:
-
In this pre-targeting approach, first inject an azide-functionalized molecule (e.g., an azide-modified antibody targeting a local antigen) into the site of interest. Allow for accumulation and clearance of unbound azide.
-
Subsequently, inject a solution of this compound directly into the same site.
3. Imaging:
-
Image the localized area at different time points using a fluorescence imaging system. This can be a whole-body imager or a fluorescence microscope adapted for intravital imaging.
Visualizations
Signaling and Reaction Pathway
Caption: Bioorthogonal labeling via copper-free click chemistry.
Experimental Workflow
Caption: General experimental workflow for in vivo imaging.
Conclusion
This compound is a valuable tool for in vivo fluorescence imaging, particularly for applications requiring bioorthogonal, copper-free labeling. Its utility is most pronounced in superficial imaging and microscopic analysis of tissues due to the physical limitations of blue light penetration in biological tissues. For deep-tissue and whole-body imaging, researchers should consider near-infrared dyes coupled with DBCO for superior signal-to-noise ratios. The provided protocols and workflows offer a starting point for the validation and application of this compound in your specific research context. Careful consideration of the experimental goals and the inherent properties of the chosen fluorophore is paramount for successful in vivo imaging studies.
References
Navigating the World of Copper-Free Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label biomolecules is paramount. Copper-free click chemistry has emerged as a powerful tool for bioconjugation, offering a biocompatible alternative to the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides an objective comparison of the leading copper-free click chemistry reagents, supported by experimental data, to inform the selection of the optimal tool for your specific research needs.
The primary advantage of copper-free click chemistry lies in its ability to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[1][2][3] This has led to its widespread adoption in fields such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[4] Two main classes of copper-free click chemistry reactions dominate the landscape: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
A Tale of Two Reactions: SPAAC and IEDDA
At the heart of SPAAC is the reaction between a strained cyclooctyne (B158145) and an azide.[1] The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a catalyst.[1] In contrast, the IEDDA reaction involves the rapid ligation of a tetrazine with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[5][6]
Key Reagents in the Copper-Free Toolbox
Several reagents have been developed for both SPAAC and IEDDA reactions, each with its own set of advantages and disadvantages.
For SPAAC, the most prominent reagents include:
-
Dibenzocyclooctyne (DBCO): Often considered the workhorse of SPAAC, DBCO and its derivatives are widely used due to their high reactivity and commercial availability.[1][7]
-
Bicyclo[6.1.0]nonyne (BCN): Known for its smaller size and increased stability in certain contexts compared to DBCO.[4][8]
-
Difluorinated Cyclooctyne (DIFO): Features fluorine atoms that enhance the reactivity of the alkyne.[1]
The key players in IEDDA reactions are:
-
Tetrazine (Tz): The constant partner in the IEDDA reaction.
-
Trans-cyclooctene (TCO): The most common dienophile used with tetrazines, known for its extremely fast reaction kinetics.[5][9]
Performance Comparison: A Data-Driven Analysis
The choice between these reagents is application-dependent and should be guided by factors such as reaction kinetics, stability, size, and hydrophilicity. The following table summarizes the key performance indicators for the most common copper-free click chemistry reagents.
| Feature | DBCO (SPAAC) | BCN (SPAAC) | Tetrazine-TCO (IEDDA) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1[5] | Slower than DBCO[4][8] | Up to 10⁷, typically 800 - 30,000[5] |
| Biocompatibility | Excellent (copper-free)[1][4] | Excellent (copper-free)[4] | Excellent (copper-free)[5][9] |
| Reaction Conditions | Aqueous media, room temperature[2] | Aqueous media, room temperature | Aqueous media, room temperature[5] |
| Relative Size | Larger | Smaller than DBCO[8] | Larger than azide/alkyne[10] |
| Key Advantages | High reactivity, widely available[1][7] | Smaller size, good stability[4][8] | Exceptionally fast kinetics[5][11] |
| Key Disadvantages | Larger size, potential for side reactions with thiols[1] | Slower kinetics than DBCO[4] | Larger size of reacting partners[10] |
Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow
To better understand the underlying principles and the process of comparing these reagents, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. chempep.com [chempep.com]
- 2. interchim.fr [interchim.fr]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Performance of BP Fluor 405 DBCO with Diverse Azide Partners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of BP Fluor 405 DBCO, a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, when reacted with various azide-containing molecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide (B81097) is a cornerstone of bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[1][2] The choice of the azide partner can significantly influence the reaction kinetics and, potentially, the photophysical properties of the resulting fluorescent conjugate.
Data Presentation
The following tables summarize the second-order rate constants for the SPAAC reaction between DBCO derivatives and various azide partners. It is important to note that the kinetic data presented here is for structurally similar sulfo-DBCO and DBCO-PEG derivatives, and while expected to be a reasonable proxy, may not be identical to the performance of this compound.
Table 1: Second-Order Rate Constants of DBCO Derivatives with Representative Azide Partners
| Azide Partner | DBCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Experimental Conditions |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS buffer (pH 7), 25-37 °C |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37 °C |
| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | PBS buffer (pH 7.4), 37°C |
Data sourced from studies on sulfo-DBCO and DBCO-PEG derivatives as a proxy for this compound performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are generalized protocols for key experiments relevant to assessing the performance of this compound with different azide partners.
Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction
This protocol describes how to determine the second-order rate constant (k₂) of the reaction between this compound and an azide partner using UV-Vis spectroscopy. The disappearance of the DBCO chromophore, which absorbs light around 310 nm, is monitored over time.
Materials:
-
This compound
-
Azide partner of interest
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the azide partner in the reaction buffer.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, mix the this compound and azide partner solutions to achieve final concentrations where the azide is in pseudo-first-order excess (typically 10-fold or higher) over the this compound.
-
Immediately start monitoring the absorbance at ~310 nm at regular time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
Plot the natural logarithm of the absorbance at 310 nm (ln(A)) versus time.
-
The slope of the linear portion of this plot is the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Azide], where [Azide] is the concentration of the azide partner.
Protocol 2: Measurement of Fluorescence Quantum Yield
This protocol outlines the relative method for determining the fluorescence quantum yield (Φ_F) of a this compound-azide conjugate, using a known quantum yield standard.
Materials:
-
Purified this compound-azide conjugate
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the this compound-azide conjugate and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Using the spectrofluorometer, measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots gives the gradient (Grad) for the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent for the sample and the standard. If the same solvent is used, this term becomes 1.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
BP Fluor 405 DBCO: A Comparative Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
BP Fluor 405 DBCO is a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, designed for copper-free click chemistry applications. This guide provides a comprehensive overview of its applications, performance compared to alternatives, and detailed experimental protocols to assist researchers in its effective implementation.
Performance Characteristics and Comparison
This compound is spectrally similar to other commercially available 405 nm excitable dyes, such as Alexa Fluor™ 405 DBCO. It is ideally suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1][2][3][4][5] The dye is water-soluble, and its fluorescence is pH-insensitive over a wide range, which is advantageous for live-cell imaging applications.[4]
Table 1: Spectroscopic Properties of this compound and Alternatives
| Feature | This compound | APDye 405 DBCO | Alexa Fluor™ 405 |
| Excitation Maximum (λex) | ~402 nm[1] | 402 nm[7] | 401 nm[8] |
| Emission Maximum (λem) | ~424 nm[1] | 424 nm[7] | 421 nm[8] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹[1][7] | 35,000 cm⁻¹M⁻¹[7] | 35,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available |
| Solubility | Water, DMSO, DMF[1] | Water, DMSO, DMF[7] | Water |
Key Applications and Experimental Protocols
The primary application of this compound is the detection and visualization of azide-tagged biomolecules in various experimental setups, including flow cytometry and super-resolution microscopy (STORM).[1][2][3][6]
Metabolic Labeling of Cell Surface Glycans for Flow Cytometry
A common application is the labeling of cell surface glycans that have been metabolically engineered to incorporate azide (B81097) groups. This allows for the quantification of glycan expression and can be used to track cellular changes.
Experimental Protocol: Cell Surface Glycan Labeling and Flow Cytometry
This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent detection using this compound.
Materials:
-
Cells of interest (e.g., A549 cells)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
Procedure:
-
Metabolic Labeling:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Incubate the cells with Ac4ManNAz at a final concentration of 25-100 µM in the culture medium for 48 hours. This allows for the metabolic incorporation of azide groups into cell surface glycans.
-
-
Cell Preparation:
-
Harvest the cells and wash them twice with FACS buffer.
-
-
Labeling with this compound:
-
Resuspend the cells in FACS buffer.
-
Add this compound to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with FACS buffer to remove unbound dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer with a 405 nm laser for excitation and an appropriate emission filter (e.g., 450/50 nm bandpass).
-
Acquire data for at least 10,000 events per sample.[9]
-
Table 2: Example Data from Flow Cytometry Analysis of Azide-Labeled T-cells
| Liposome Concentration (mM) | Mean Fluorescence Intensity (MFI) of Azide-Labeled T-cells | MFI of Unlabeled Control T-cells |
| 0.1 | ~1500 | ~200 |
| 0.5 | ~4000 | ~250 |
| 1.0 | ~6000 | ~300 |
| 2.0 | ~7500 | ~350 |
This data is adapted from a study using DBCO-functionalized liposomes and illustrates the dose-dependent increase in fluorescence upon labeling of azide-modified cells. A similar trend would be expected with this compound.[10]
Visualizing Experimental Workflows
The following diagrams illustrate the key processes involved in using this compound for cell labeling.
Caption: Workflow for labeling cells using metabolic glycoengineering and this compound.
Caption: Decision guide for selecting a blue fluorescent DBCO dye for bioorthogonal labeling.
References
- 1. This compound, 2362006-29-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. APDye 405 DBCO | AxisPharm [axispharm.com]
- 8. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of BP Fluor 405 DBCO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory best practices. This guide provides a detailed, step-by-step procedure for the proper disposal of BP Fluor 405 DBCO, a blue-fluorescent dye integral to multi-color applications in flow cytometry and super-resolution microscopy.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from potential splashes of chemical solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | A laboratory coat and closed-toe shoes | Protects skin and clothing from contamination. |
All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. This ensures the material is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a separate, labeled container designated for flammable or organic solvent waste. Do not mix with aqueous or other incompatible waste streams.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with this compound in a designated solid chemical waste container.
2. Labeling of Waste Containers:
Properly label all waste containers with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Irritant," "Harmful if swallowed" - as a precaution)
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
3. Storage of Waste Pending Disposal:
Store the sealed waste containers in a designated and well-ventilated chemical waste storage area. Ensure this area is secure and away from incompatible materials.
4. Arranging for Professional Disposal:
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any other available information.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for BP Fluor 405 DBCO
This guide provides immediate safety, handling, and disposal protocols for BP Fluor 405 DBCO, a water-soluble, blue-fluorescent dye. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| Operation | Recommended PPE |
| Receiving and Storage | Standard lab attire (closed-toe shoes, long pants) |
| Weighing and Aliquoting (Dry Powder) | Nitrile gloves, lab coat, chemical safety goggles. Work in a chemical fume hood or use a certified respirator. |
| Solution Preparation and Handling | Nitrile gloves, lab coat, chemical safety goggles. |
| Experimental Use | Nitrile gloves, lab coat, chemical safety goggles. |
| Waste Disposal | Nitrile gloves, lab coat, chemical safety goggles. |
Note: Always handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]
II. Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the vial in a cool, dry, and dark place at -20°C for long-term storage.[2][3]
-
For short-term storage (days to weeks), 0-4°C is acceptable.[3]
2. Preparation of Stock Solutions:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
This compound is soluble in water, DMSO, and DMF.[2]
-
Prepare a concentrated stock solution (e.g., 1-10 mM) in an appropriate solvent. For biological applications, DMSO is commonly used.
-
Store stock solutions in tightly sealed, light-protected vials at -20°C.
3. Experimental Use (General Protocol for Labeling):
-
This compound reacts with azide-containing molecules via a copper-free click chemistry reaction.[2]
-
Determine the optimal molar ratio of dye to the target molecule for your specific application.
-
Add the required volume of the this compound stock solution to your azide-containing sample.
-
Incubate the reaction at the recommended temperature and for the appropriate duration for your experiment.
-
Purify the labeled conjugate to remove any unreacted dye.
III. Disposal Plan
Proper disposal of fluorescent dyes is essential to prevent environmental contamination.
-
Liquid Waste: Collect all waste solutions containing this compound in a designated, properly labeled hazardous waste container. Do not pour down the drain.
-
Solid Waste: Dispose of contaminated lab supplies (e.g., pipette tips, gloves, vials) as solid chemical waste in a designated container.
-
Follow all federal, state, and local regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | ~771.8 g/mol | BroadPharm[2] |
| Excitation Maximum | ~402 nm | BroadPharm[2] |
| Emission Maximum | ~424 nm | BroadPharm[2] |
| Storage Temperature | -20°C | BroadPharm, MedKoo[2][3] |
| Solubility | Water, DMSO, DMF | BroadPharm[2] |
Visualized Experimental Workflow
Below is a generalized workflow for a typical bioconjugation experiment using this compound.
Caption: General workflow for bioconjugation with this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
